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  • Product: 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
  • CAS: 856956-27-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-1-(pyridin-3-yl)ethanol HCl: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, a versatile heterocyclic building block wi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into the molecular architecture and physicochemical properties of the compound, offering insights into its reactivity and handling. Furthermore, this guide explores its emerging role as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. Detailed hypothetical protocols for its synthesis and analytical characterization are presented to provide a practical framework for researchers. Safety considerations and handling procedures are also outlined to ensure its proper use in a laboratory setting.

Introduction

2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is a chiral amino alcohol that combines the structural features of a pyridine ring and an ethanolamine side chain. This unique combination of a basic aromatic heterocycle and a functionalized aliphatic chain imparts a range of chemical properties that make it an attractive scaffold for the design of novel bioactive molecules. The pyridine moiety can participate in hydrogen bonding and π-stacking interactions, crucial for molecular recognition at biological targets, while the amino and hydroxyl groups offer sites for further chemical modification and can contribute to the molecule's solubility and pharmacokinetic profile.

This guide aims to serve as a detailed resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and pharmacology, providing a deeper understanding of the molecular characteristics and potential applications of this compound.

Molecular Structure and Physicochemical Properties

The structural and electronic characteristics of 2-Amino-1-(pyridin-3-yl)ethanol HCl are fundamental to its chemical behavior and its interactions with biological systems.

Molecular Structure

The molecule consists of a pyridine ring substituted at the 3-position with a 2-amino-1-ethanol group. The presence of a chiral center at the carbon atom bearing the hydroxyl group means that the compound can exist as two enantiomers, (R)- and (S)-2-Amino-1-(pyridin-3-yl)ethanol. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

Figure 1: Chemical structure of 2-Amino-1-(pyridin-3-yl)ethanol HCl.

Physicochemical Data

A summary of the key physicochemical properties of 2-Amino-1-(pyridin-3-yl)ethanol HCl is provided in the table below. These parameters are crucial for predicting its behavior in various experimental settings, from reaction conditions to biological assays.

PropertyValueSource
Molecular Formula C₇H₁₁ClN₂O[1]
Molecular Weight 174.63 g/mol [2]
CAS Number 856956-27-9 (HCl salt)[1]
1038594-01-2 ((R)-enantiomer HCl)[2]
Appearance White to off-white solidGeneral Observation
Purity Typically ≥95%[3]
LogP -0.749 (for the free base)[2]

Synthesis and Methodologies

The synthesis of 2-Amino-1-(pyridin-3-yl)ethanol typically involves the reduction of a corresponding α-amino ketone or the ring-opening of an epoxide. A common and robust method is the reduction of an α-azido ketone, followed by conversion to the hydrochloride salt.

Hypothetical Synthetic Protocol

This protocol describes a plausible multi-step synthesis starting from 3-acetylpyridine.

Step 1: α-Bromination of 3-Acetylpyridine

  • Rationale: The introduction of a bromine atom at the α-position to the carbonyl group creates a reactive site for the subsequent introduction of the amino group.

  • Procedure:

    • Dissolve 3-acetylpyridine in a suitable solvent such as glacial acetic acid or diethyl ether.

    • Add bromine dropwise at room temperature while stirring.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-1-(pyridin-3-yl)ethan-1-one.

Step 2: Azide Substitution

  • Rationale: The bromide is displaced by an azide group, a precursor to the amine, which can be reduced in the next step. This is often a safer alternative to direct amination.

  • Procedure:

    • Dissolve the α-bromo ketone in a polar aprotic solvent like dimethylformamide (DMF).

    • Add sodium azide and stir the mixture at room temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate to obtain 2-azido-1-(pyridin-3-yl)ethan-1-one.

Step 3: Reduction of the Azide and Ketone

  • Rationale: A reducing agent such as sodium borohydride is used to simultaneously reduce the azide to an amine and the ketone to a hydroxyl group.

  • Procedure:

    • Dissolve the α-azido ketone in a protic solvent like methanol or ethanol.

    • Cool the solution in an ice bath and add sodium borohydride portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction with water and adjust the pH to be slightly basic.

    • Extract the product, 2-Amino-1-(pyridin-3-yl)ethanol, with an organic solvent.

Step 4: Formation of the Hydrochloride Salt

  • Rationale: Conversion to the hydrochloride salt improves the compound's stability and handling characteristics, and it is often the form used in biological studies.

  • Procedure:

    • Dissolve the crude 2-Amino-1-(pyridin-3-yl)ethanol in a suitable solvent like diethyl ether or ethanol.

    • Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

G Start 3-Acetylpyridine Step1 α-Bromination Start->Step1 Intermediate1 2-Bromo-1-(pyridin-3-yl)ethan-1-one Step1->Intermediate1 Step2 Azide Substitution Intermediate1->Step2 Intermediate2 2-Azido-1-(pyridin-3-yl)ethan-1-one Step2->Intermediate2 Step3 Reduction (e.g., NaBH₄) Intermediate2->Step3 Intermediate3 2-Amino-1-(pyridin-3-yl)ethanol Step3->Intermediate3 Step4 HCl Salt Formation Intermediate3->Step4 End 2-Amino-1-(pyridin-3-yl)ethanol HCl Step4->End

Figure 2: Synthetic workflow for 2-Amino-1-(pyridin-3-yl)ethanol HCl.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are predicted spectroscopic data based on the known characteristics of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-9.0 ppm). The methine proton (CH-OH) would likely appear as a multiplet around δ 4.5-5.0 ppm, and the methylene protons (CH₂-NH₂) would be observed as a multiplet further upfield. The protons of the amino and hydroxyl groups may be broad and their chemical shifts can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the pyridine ring carbons (δ 120-150 ppm), the carbon bearing the hydroxyl group (δ 65-75 ppm), and the carbon adjacent to the amino group (δ 40-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present. Key expected absorptions include:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

  • C-H stretching vibrations of the pyridine ring and the alkyl chain around 2850-3100 cm⁻¹.

  • C=N and C=C stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

  • C-O stretching vibration around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the free base (m/z = 138.17). Common fragmentation patterns would involve the loss of water from the molecular ion, and cleavage of the C-C bond between the hydroxyl-bearing carbon and the amino-bearing carbon.

Applications in Research and Drug Development

The structural motifs present in 2-Amino-1-(pyridin-3-yl)ethanol make it a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications, particularly in the realm of neuroscience.

Central Nervous System (CNS) Active Compounds

The pyridine ring is a common feature in many CNS-active drugs. The ability of the nitrogen atom to act as a hydrogen bond acceptor is crucial for interactions with various receptors and enzymes in the brain. The ethanolamine side chain is also a well-known pharmacophore in many neurologically active compounds.

  • Neuroprotective Agents: Derivatives of this scaffold are being explored for their potential neuroprotective effects in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant and anti-inflammatory properties of some pyridine-containing compounds may contribute to their neuroprotective activity.[4][5]

  • Enzyme Inhibitors: The structural features of 2-Amino-1-(pyridin-3-yl)ethanol make it a suitable starting point for the design of inhibitors for various enzymes implicated in neurological disorders, such as kinases and cholinesterases.[3]

Rationale for Use in Drug Design

The choice of this scaffold in drug design is often driven by the following considerations:

  • Structural Versatility: The amino and hydroxyl groups provide convenient handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Favorable Physicochemical Properties: The presence of polar functional groups generally imparts good aqueous solubility, which is often a desirable property for drug candidates.

  • Bioisosteric Replacement: The pyridine ring can be used as a bioisostere for a phenyl ring, offering a way to modulate the electronic and pharmacokinetic properties of a lead compound while maintaining key binding interactions.

G cluster_scaffold 2-Amino-1-(pyridin-3-yl)ethanol HCl cluster_applications Potential Applications Scaffold Core Scaffold Neuro Neuroprotective Agents (e.g., Alzheimer's, Parkinson's) Scaffold->Neuro Derivative Synthesis Enzyme Enzyme Inhibitors (e.g., Kinases, Cholinesterases) Scaffold->Enzyme Derivative Synthesis CNS Other CNS-Active Compounds Scaffold->CNS Derivative Synthesis

Figure 3: Application workflow of the core scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Amino-1-(pyridin-3-yl)ethanol HCl.

Hazard Identification

Based on available data for similar compounds, 2-Amino-1-(pyridin-3-yl)ethanol HCl is expected to be harmful if swallowed and may cause skin and eye irritation.

  • GHS Pictogram: GHS07 (Harmful/Irritant)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Spill and Disposal: In case of a spill, contain the material and dispose of it in accordance with local regulations.

Conclusion

2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is a valuable and versatile building block in modern medicinal chemistry. Its unique structural features and favorable physicochemical properties make it an attractive starting point for the synthesis of a wide range of novel compounds with potential therapeutic applications, particularly in the challenging area of central nervous system disorders. This technical guide has provided a comprehensive overview of its molecular structure, properties, hypothetical synthesis, and potential applications, offering a solid foundation for researchers and drug development professionals working with this promising scaffold. Further exploration of its biological activities and the development of efficient and scalable synthetic routes will undoubtedly continue to unlock its full potential in the quest for new and effective medicines.

References

  • (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. Fluorochem.

  • Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Taylor & Francis Online.

  • 2-amino-1-(pyridin-3-yl)ethanol hydrochloride. Chem-Impex.

  • 2-Aminoethanol hydrochloride - Optional[FTIR] - Spectrum. SpectraBase.

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed.

  • Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. PubMed.

  • Design, Synthesis and Biological Evaluation of Pyridin-3-yl pyrimidines as Potent Bcr-Abl Inhibitors. ResearchGate.

  • mass spectra - fragmentation patterns. Chemguide.

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.

  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. MDPI.

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

  • Ethanolamine derivatives as neuroprotective agents. Pharmacy.

  • Synthesis of Novel Heterocyclic a-Amino Acids. Open Research Online.

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC.

  • Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. PMC.

  • 2-amino-1-(1H-pyrrolo[2,3-b]pyridin-2-yl)ethanol. PubChem.

  • Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD.

  • The causal role of circulating amino acids on neurodegenerative disorders: A two-sample Mendelian randomization study. PubMed.

  • 2-amino-2-pyridin-3-yl-ethanol AldrichCPR. Sigma-Aldrich.

  • Pyrimidine analogues for the management of neurodegenerative diseases. ResearchGate.

  • Fragmentation mechanisms in electron impact mass spectrometry.

  • Amino alcohol compounds and uses thereof. Google Patents.

  • Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y.

  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. PubMed.

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI.

  • Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. Thermo Fisher Scientific.

  • Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journals.

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI.

  • Advances in D-Amino Acids in Neurological Research. PMC.

  • Synthesis, Hirshfeld Surface, FTIR Analysis and Single Crystal X-Ray Structure of 2-Amino Saccharinate. DSpace Repository.

  • Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PMC.

  • 2-[(Indan-1-ylidene)amino]ethanol. PMC.

  • Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. ijcrcps.

  • 13 C NMR spectra of... ResearchGate.

Sources

Exploratory

Technical Whitepaper: Solubility Profiling and Solvent Selection for 2-Amino-1-(pyridin-3-yl)ethanol Hydrochloride

Executive Summary 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (CAS: 1038594-01-2 for R-isomer HCl; 101012-01-5 for dihydrochloride) is a critical chiral intermediate in the synthesis of Mirabegron , a -adrenergic agoni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (CAS: 1038594-01-2 for R-isomer HCl; 101012-01-5 for dihydrochloride) is a critical chiral intermediate in the synthesis of Mirabegron , a


-adrenergic agonist used for the treatment of overactive bladder.

The solubility profile of this compound is governed by the interplay between its dual-basic centers (pyridine nitrogen and aliphatic amine) and the counter-ion stoichiometry (mono- vs. dihydrochloride). Understanding this profile is not merely a matter of data collection but a strategic necessity for designing high-yield crystallization, enzymatic reduction (KRED), and amidation coupling processes.

This guide provides a mechanistic breakdown of the compound's solubility in aqueous versus organic media, offering validated protocols for solubility determination and antisolvent purification.

Physicochemical Characterization & Mechanistic Logic

To predict solubility, one must first understand the solute's lattice energy and potential for solvation. 2-Amino-1-(pyridin-3-yl)ethanol possesses two protonation sites:

  • Aliphatic Primary Amine: High basicity (

    
    ).
    
  • Pyridine Nitrogen: Moderate basicity (

    
    ).
    
The Salt Effect

In its hydrochloride form , the molecule exists as an ionic lattice.

  • Dihydrochloride (2HCl): Both nitrogens are protonated. This form has the highest lattice energy and polarity, making it highly soluble in water but virtually insoluble in non-polar organics.

  • Monohydrochloride (HCl): Typically protonated at the aliphatic amine. It retains slightly more organic character but remains highly polar.

Expert Insight: In process chemistry, the "common ion effect" is often overlooked. Attempting to dissolve the hydrochloride salt in a solution already high in chloride ions (e.g., brine or HCl-acidified water) will suppress solubility, a phenomenon useful for "salting out" the product.

Solubility Profile: Water vs. Organic Solvents[1][2][3][4]

The following data summarizes the solubility behavior based on thermodynamic principles and empirical process data from Mirabegron synthesis literature.

Table 1: Solubility Classification
Solvent ClassSpecific SolventSolubility StatusMechanistic Rationale
Aqueous Water (pH < 7)High (>100 mg/mL)Ion-dipole interactions dominate; high solvation energy overcomes lattice energy.
Water (pH > 10)Low (Precipitates)Deprotonation converts salt to Free Base, which is less soluble in water.
Protic Polar MethanolHigh Strong H-bonding capability; dielectric constant supports ion separation.
EthanolModerate Reduced dielectric constant compared to MeOH; often used for recrystallization.
Isopropanol (IPA)Low to Moderate Steric bulk reduces solvation efficiency; excellent antisolvent candidate.
Aprotic Polar DMSO / DMFHigh High dipole moment solvates the cation effectively.
AcetonitrileLow Lacks H-bond donation; poor solvator for chloride anions.
Non-Polar DCM / ChloroformVery Low Salt form is too polar; requires conversion to Free Base for extraction.
Toluene / HexaneInsoluble No capacity for ion-dipole interaction; used strictly as antisolvents.
Solvent Selection Decision Matrix
  • For Reaction: Use Methanol or Water (or biphasic Water/Organic) to ensure full dissociation of the reactive species.

  • For Purification: Use Ethanol/IPA or Water/Acetone systems. Dissolve in the "Good" solvent (Water/MeOH) and crash out with the "Bad" solvent (Acetone/IPA).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Objective: To generate precise solubility data (mg/mL) for the hydrochloride salt in a specific solvent system.

Reagents:

  • 2-Amino-1-(pyridin-3-yl)ethanol HCl (Dry, milled).

  • Target Solvent (HPLC Grade).[1]

  • Syringe Filter (0.45 µm PTFE or Nylon).

Workflow:

  • Saturation: Add excess solid (approx. 200 mg) to 1.0 mL of solvent in a sealed vial.

  • Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24 hours.

    • Validation Step: Ensure solid is still visible. If all solid dissolves, add more until saturation is visually confirmed.

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

  • Quantification:

    • Transfer an exact volume (e.g., 0.5 mL) of filtrate to a pre-weighed tare vessel.

    • Evaporate solvent under vacuum/nitrogen stream.

    • Dry residue to constant weight.

  • Calculation:

    
    
    
Protocol B: Antisolvent Crystallization (Purification)

Objective: To purify the intermediate from reaction byproducts using solubility differentials.

  • Dissolution: Dissolve crude 2-Amino-1-(pyridin-3-yl)ethanol HCl in the minimum volume of Methanol at 50°C.

  • Filtration: Polish filter while hot to remove mechanical impurities.

  • Nucleation: Slowly add Isopropyl Alcohol (IPA) or Acetone (Antisolvent) dropwise until a persistent haze forms.

  • Cooling: Cool the mixture gradually to 0-5°C over 2 hours.

    • Causality: Rapid cooling traps impurities; slow cooling allows the crystal lattice to reject non-isomorphic byproducts.

  • Isolation: Filter the white crystalline solid and wash with cold IPA.

Process Visualization

Figure 1: Solubility Screening Workflow

This diagram outlines the logical flow for determining the optimal solvent system for reaction or purification.

SolubilityScreening Start Start: 2-Amino-1-(pyridin-3-yl)ethanol HCl CheckPolarity Is the objective Reaction or Purification? Start->CheckPolarity Reaction Objective: Reaction CheckPolarity->Reaction Homogeneous Purification Objective: Purification CheckPolarity->Purification Heterogeneous SelectPolar Select High Polarity Solvents (Water, MeOH, DMSO) Reaction->SelectPolar CheckSolubility Check Solubility > 50 mg/mL SelectPolar->CheckSolubility ProceedRxn Proceed with Synthesis (e.g., KRED Reduction) CheckSolubility->ProceedRxn Yes SelectSystem Select Solvent/Antisolvent Pair Purification->SelectSystem TestPair Test: MeOH (Solvent) + IPA (Antisolvent) SelectSystem->TestPair Precipitation Does Solid Precipitate on Cooling? TestPair->Precipitation Precipitation->SelectSystem No (Try Water/Acetone) Optimize Optimize Ratio (e.g., 1:3) Precipitation->Optimize Yes

Caption: Logical workflow for selecting solvent systems based on process objective (Reaction vs. Purification).

Figure 2: pH-Dependent Solubility Map

The solubility of this compound is heavily pH-dependent due to its amine functionality.

pHSolubility Acidic pH < 4 (Fully Protonated) SolubilityHigh High Aqueous Solubility (Ionic Species) Acidic->SolubilityHigh Forms Dihydrochloride Neutral pH 7-8 (Partial Deprotonation) SolubilityMed Mixed Solubility (Equilibrium) Neutral->SolubilityMed Basic pH > 10 (Free Base) SolubilityLow Low Aqueous Solubility High Organic Solubility (DCM) Basic->SolubilityLow Forms Neutral Amine SolubilityLow->Basic Extraction Phase

Caption: Impact of pH on the speciation and solubility of 2-Amino-1-(pyridin-3-yl)ethanol.

Application in Mirabegron Synthesis[6][7][8][9]

In the context of Mirabegron synthesis, the solubility profile dictates the following process parameters:

  • Enzymatic Reduction (KRED): The precursor ketone is reduced to the chiral alcohol. This is typically done in a buffer (pH 6-8) system. The HCl salt of the product is highly soluble here, requiring an extraction step (pH adjustment to >10, extraction into DCM or EtOAc) to isolate the product [1].

  • Coupling Reaction: The reaction with 2-aminothiazole-4-acetic acid often utilizes EDC/HCl coupling agents. The solubility of the 2-Amino-1-(pyridin-3-yl)ethanol HCl in water or DMF is advantageous here, allowing for homogeneous kinetics [2].

References

  • Google Patents. Process for the preparation of mirabegron and its intermediates (WO2016024284A2). Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11159325, (2-Aminopyridin-3-yl)methanol. Retrieved from .

  • Fluorochem. (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride Product Page.[1] Retrieved from .

  • BenchChem. Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile in organic solvents. Retrieved from .

Sources

Foundational

Potential pharmaceutical applications of 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride

The Pyridyl-Isostere Advantage: 2-Amino-1-(pyridin-3-yl)ethanol HCl in Next-Gen -Agonist Design Executive Summary In the landscape of adrenergic modulation, the phenylethanolamine pharmacophore has long been the gold sta...

Author: BenchChem Technical Support Team. Date: February 2026

The Pyridyl-Isostere Advantage: 2-Amino-1-(pyridin-3-yl)ethanol HCl in Next-Gen -Agonist Design

Executive Summary

In the landscape of adrenergic modulation, the phenylethanolamine pharmacophore has long been the gold standard. However, 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (CAS: 101012-01-5 / 1038594-01-2) represents a critical evolution in this structural class. By substituting the benzene ring with a pyridine moiety, medicinal chemists have unlocked a "privileged scaffold" that offers distinct metabolic and binding advantages, particularly in the development of selective


-adrenergic receptor (

-AR) agonists
.

This guide dissects the pharmaceutical utility of this compound, moving beyond its role as a mere building block to establish it as a strategic bioisostere for treating Overactive Bladder (OAB), Type 2 Diabetes, and obesity. We will explore its synthesis, physicochemical properties, and its pivotal role in compounds like L-757,793 .

Molecular Architecture & Physicochemical Profile

The substitution of a phenyl ring with a pyridine ring at the 3-position alters the electronic landscape of the ethanolamine core. This is not a trivial change; it fundamentally shifts the molecule's interaction with the receptor binding pocket.

Structural Bioisosterism
  • H-Bonding Potential: Unlike the phenyl ring, the pyridine nitrogen acts as a weak hydrogen bond acceptor. In the

    
    -AR binding pocket, this allows for unique anchoring interactions with serine or asparagine residues that are inaccessible to phenyl-based analogs.
    
  • pKa Modulation: The electron-withdrawing nature of the pyridine ring lowers the pKa of the adjacent secondary alcohol and the terminal amine slightly compared to the phenyl analog. This impacts membrane permeability and solubility.

  • Metabolic Stability: The pyridine ring is generally less prone to oxidative metabolism (e.g., by CYP450s) at certain positions compared to electron-rich phenyl rings, potentially extending the half-life of derived drugs.

Key Properties Table
PropertyValue / CharacteristicRelevance to Drug Design
Molecular Formula

Salt form ensures water solubility for formulation.
Chirality One stereocenter (C1)The (R)-enantiomer is typically the bioactive eutomer for

-ARs (mimicking R-Epinephrine).
LogP (Free Base) ~ -0.75Hydrophilic; requires transport mechanisms or prodrug strategies for CNS penetration, but ideal for peripheral targets (Bladder/Adipose).
H-Bond Donors/Acceptors 2 Donors / 3 AcceptorsEnhanced water solubility and receptor affinity.

Therapeutic Applications: The -Adrenergic Pathway

The primary pharmaceutical application of 2-Amino-1-(pyridin-3-yl)ethanol derivatives is in the selective activation of


-adrenoceptors. Unlike 

(cardiac) and

(pulmonary/vascular) receptors,

receptors are localized primarily in adipose tissue and the urinary bladder detrusor muscle.
Mechanism of Action

When a drug incorporating this scaffold binds to the


-AR:
  • Receptor Activation: The ligand stabilizes the active conformation of the G-protein coupled receptor (GPCR).

  • Signal Transduction: Activation of the

    
     alpha subunit stimulates Adenylyl Cyclase.
    
  • cAMP Surge: Intracellular cAMP levels rise, activating Protein Kinase A (PKA).

  • Physiological Output:

    • Adipocytes: Phosphorylation of perilipin and hormone-sensitive lipase

      
      Lipolysis .
      
    • Bladder: Relaxation of detrusor smooth muscle

      
      Increased bladder capacity (OAB treatment) .
      
Pathway Visualization

Beta3_Pathway Ligand Pyridyl-Ethanolamine Derivative Receptor β3-Adrenergic Receptor Ligand->Receptor Binding (Selectivity) Gs Gs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Lipolysis Lipolysis (Adipose Tissue) PKA->Lipolysis Phosphorylation Relaxation Detrusor Relaxation (Bladder) PKA->Relaxation Ca2+ Desensitization

Figure 1: Signal transduction pathway activated by pyridyl-ethanolamine derivatives targeting the


-AR.
Case Study: L-757,793

Merck Research Laboratories utilized the 2-amino-1-(pyridin-3-yl)ethanol scaffold to develop L-757,793 .

  • Structure: A sulfonamide linked to the pyridyl-ethanolamine head group.[1]

  • Performance: Demonstrated 1,300-fold selectivity over

    
     and 500-fold over 
    
    
    
    receptors.[1]
  • Outcome: This validated the pyridine ring as a viable replacement for the phenyl ring found in earlier generations, reducing cardiac side effects (tachycardia) associated with non-selective

    
    -agonists.
    

Experimental Protocol: Enantioselective Synthesis

For pharmaceutical applications, the (R)-enantiomer is strictly required. Racemic mixtures are generally unacceptable due to the potential off-target effects of the (S)-isomer. Below is a self-validating protocol for synthesizing the chiral salt.

Synthetic Workflow Diagram

Synthesis_Workflow Start 3-Acetylpyridine Step1 Bromination (HBr/AcOH) Start->Step1 Inter1 3-(Bromoacetyl)pyridine Step1->Inter1 Step2 Amination (Hexamethylenetetramine) Inter1->Step2 Inter2 3-(Aminoacetyl)pyridine Step2->Inter2 Step3 Asymmetric Reduction (Noyori Catalyst) Inter2->Step3 Product (R)-2-Amino-1-(pyridin-3-yl) ethanol HCl Step3->Product

Figure 2: Step-wise synthesis targeting the bioactive (R)-enantiomer.

Detailed Methodology

Objective: Synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol dihydrochloride.

Step 1: Bromination

  • Dissolve 3-acetylpyridine (1 eq) in 33% HBr in acetic acid.

  • Add bromine (1 eq) dropwise at 0°C to prevent over-bromination.

  • Precipitate the salt with diethyl ether.

  • Validation: NMR should show a singlet at

    
     4.5-4.8 ppm (CH2Br).
    

Step 2: Delépine Reaction (Amination)

  • Treat the bromoketone with Hexamethylenetetramine (HMTA) in chloroform.

  • Hydrolyze the resulting quaternary salt with ethanolic HCl.

  • Isolate 3-(aminoacetyl)pyridine dihydrochloride.

Step 3: Asymmetric Transfer Hydrogenation (Critical Step)

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori catalyst).

  • Conditions: Formic acid/Triethylamine (5:2 azeotrope) as the hydrogen source; solvent: DMF or Isopropanol.

  • Procedure:

    • Degas the solvent thoroughly (O2 poisons the catalyst).

    • Add substrate and catalyst (S/C ratio 100:1).

    • Stir at 25°C for 24h.

    • Validation: Check enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column). Target >98% ee.

Step 4: Salt Formation

  • Dissolve the free base in absolute ethanol.

  • Bubble dry HCl gas or add 4M HCl in dioxane.

  • Recrystallize from EtOH/Et2O to obtain the white crystalline solid.

Quality Control & Stability

Trustworthiness in data is paramount. The following parameters must be verified for any batch intended for biological screening.

Test ParameterMethodAcceptance Criteria
Identity 1H-NMR (D2O)Pyridine protons:

8.5-8.8 (d/s), 7.5-8.0 (m). Methine:

~5.1.
Enantiomeric Purity Chiral HPLC> 98.0% (R)-isomer.
Water Content Karl Fischer< 1.0% (unless hydrate form is specified).
Residual Solvents GC-HeadspaceEthanol < 5000 ppm, DMF < 880 ppm.
Stability Forced DegradationStable at pH 1-7; susceptible to oxidation at pH >9 under light.

Future Outlook: Beyond

While the


-agonist sector is the primary driver, emerging research suggests broader utility:
  • Neuroprotection: The pyridine moiety resembles nicotinic ligands. Derivatives are being screened for activity at Nicotinic Acetylcholine Receptors (nAChRs) for cognitive enhancement.

  • Chiral Ligands: The 1,2-aminoalcohol motif is a classic chelator. This molecule serves as a chiral ligand in asymmetric catalysis for synthesizing other drugs.

  • Agrochemicals: Search results indicate efficacy in pest control formulations, likely due to octopamine receptor interference in insects (structurally similar to adrenergic receptors).

References

  • Naylor, E. M., et al. (1998).[1] "3-Pyridylethanolamines: potent and selective human beta 3 adrenergic receptor agonists."[1] Bioorganic & Medicinal Chemistry Letters, 8(21), 3087-3092.[1] Link

  • Hertzberg, R., et al. (2015).[2] "Synthesis of the β3-adrenergic receptor agonist solabegron and analogous N-(2-ethylamino)-β-amino alcohols from O-acylated cyanohydrins." The Journal of Organic Chemistry, 80(5), 2937-2941.[2] Link

  • Parmee, E. R., et al. (1998).[1] "Discovery of L-755,507: A Potent and Selective β3-Adrenergic Receptor Partial Agonist." Bioorganic & Medicinal Chemistry Letters, 8(9), 1107-1112.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11235169, 2-Amino-1-(pyridin-3-yl)ethanol." Link

  • Fisher Scientific. (2023). "Safety Data Sheet: 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride." Link

Sources

Exploratory

An In-Depth Technical Guide to the pKa of the Pyridine Nitrogen in 2-Amino-1-(pyridin-3-yl)ethanol: A Multi-faceted Approach to Prediction and Determination

Abstract The ionization state of a drug candidate, governed by its acid dissociation constant (pKa), is a paramount physicochemical property that dictates its absorption, distribution, metabolism, and excretion (ADME) pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ionization state of a drug candidate, governed by its acid dissociation constant (pKa), is a paramount physicochemical property that dictates its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive analysis of the pKa value associated with the pyridine nitrogen in 2-Amino-1-(pyridin-3-yl)ethanol, a molecule featuring two distinct basic centers. In the absence of direct experimental data in publicly accessible literature, this document establishes a robust theoretical framework for estimating this pKa value by analyzing substituent effects relative to the pyridine benchmark. Furthermore, it furnishes detailed, field-proven experimental protocols for both potentiometric and spectrophotometric pKa determination, providing researchers with the necessary tools for empirical validation. The guide also explores the utility and principles of computational (in silico) methods, offering a holistic perspective for drug development professionals.

Section 1: The Critical Role of pKa in Medicinal Chemistry

The acid dissociation constant, pKa, is the negative base-10 logarithm of the acid dissociation constant (Ka). For the conjugate acid of a base (BH⁺), the pKa value represents the pH at which the protonated (BH⁺) and unprotonated (B) forms are present in equal concentrations. This equilibrium is fundamental to a molecule's behavior in a biological system.[1] The ionization state of a drug profoundly influences critical pharmacokinetic properties such as aqueous solubility, membrane permeability, and binding interactions with its biological target.[1][2]

The molecule of interest, 2-Amino-1-(pyridin-3-yl)ethanol, possesses two primary basic centers capable of accepting a proton:

  • The sp²-hybridized nitrogen atom within the pyridine ring.

  • The sp³-hybridized nitrogen atom of the primary amine in the ethanolamine side chain.

Understanding the distinct pKa value for each site is crucial. This guide focuses specifically on the pyridine nitrogen, as its basicity directly impacts the aromatic system's electronic properties and potential for π-π stacking or hydrogen bonding in receptor pockets.

Section 2: Theoretical Estimation of the Pyridine Nitrogen pKa

A reliable estimate of a pKa value can be formulated by dissecting the molecular structure, starting with a known benchmark and systematically evaluating the electronic influence of its substituents.

The Pyridine Benchmark

The foundational structure is pyridine, a six-membered aromatic heterocycle. The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital, perpendicular to the aromatic π-system, making them available for protonation.[3][4] The pKa of the corresponding conjugate acid, the pyridinium ion, is well-established to be approximately 5.25 .[3] This value serves as our essential baseline for comparison.

Analysis of the 3-(2-amino-1-hydroxyethyl) Substituent

The substituent at the 3-position of the pyridine ring is –CH(OH)CH₂NH₂. Its net effect on the electron density of the pyridine nitrogen—and thus its basicity—is a composite of several electronic factors.

  • Inductive Effects: Unlike the ortho (2) and para (4) positions, the meta (3) position is primarily influenced by inductive effects rather than resonance effects.

    • Hydroxyl Group (-OH): The oxygen atom is highly electronegative and exerts a weak electron-withdrawing inductive effect (-I), which tends to pull electron density away from the ring, slightly decreasing the basicity of the pyridine nitrogen.

    • Alkyl Backbone (-CH-CH₂-): The alkyl chain exhibits a weak electron-donating inductive effect (+I), which pushes electron density toward the ring, slightly increasing basicity.

  • Comparison to Analogs:

    • 3-Methylpyridine: The simple +I effect of a methyl group at the 3-position increases the pKa to ~5.68.[5]

    • 3-Aminopyridine: The amino group is electron-donating, increasing the pKa to approximately 6.0.[6][7]

    • (Pyridin-3-yl)methanol: The -CH₂OH group is generally considered weakly electron-withdrawing overall, which would slightly decrease the pKa relative to pyridine.

The 2-amino-1-hydroxyethyl group combines these competing effects. The -I effect of the hydroxyl group and the +I effect of the alkyl backbone are both modest and likely to partially counteract each other. Therefore, the overall electronic contribution of this substituent on the pyridine nitrogen is expected to be minimal, potentially slightly electron-donating.

Protonation Equilibria

A critical consideration is the presence of the primary aliphatic amine. Primary amines are significantly more basic than pyridine, with typical pKa values for their conjugate acids in the range of 9-10. This means the side-chain amine will be protonated preferentially over the pyridine nitrogen. At physiological pH (~7.4), the side-chain amine will exist almost exclusively in its protonated ammonium form, while the pyridine nitrogen will be predominantly in its neutral, unprotonated state.

G Mol_Neutral Neutral Molecule (Very Low pH) Mol_Py_H Pyridinium Ion (Side-chain NH₂ neutral) Mol_Neutral->Mol_Py_H pKa₁' (less favorable) Mol_Amine_H Ammonium Ion (Pyridine N neutral) Mol_Neutral->Mol_Amine_H pKa₂ ≈ 9-10 (Side-chain Amine) Mol_Di_H Diprotonated (Both Ns protonated) Mol_Amine_H->Mol_Di_H pKa₁ ≈ 5.3-5.8 (Pyridine Nitrogen)

Caption: Predicted protonation equilibria for 2-Amino-1-(pyridin-3-yl)ethanol.

Estimated pKa Value

Synthesizing these points, the complex substituent at the 3-position is not strongly activating or deactivating. Its net influence is likely to be weakly electron-donating, leading to a modest increase in the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

Therefore, the estimated pKa of the pyridine nitrogen in 2-Amino-1-(pyridin-3-yl)ethanol is projected to be in the range of 5.3 to 5.8.

Section 3: Methodologies for Precise pKa Determination

While theoretical estimation is invaluable, experimental determination is the gold standard for obtaining an accurate pKa value. The following methods are robust, reliable, and widely used in the pharmaceutical industry.

Experimental Approaches

This is a high-precision technique that directly measures pH changes during titration.[8]

  • Causality & Principle: A solution of the compound is titrated with a standardized strong acid (e.g., HCl). As the titrant is added, the basic sites of the molecule are protonated. The pH is monitored continuously with a calibrated pH electrode. The resulting titration curve of pH versus titrant volume shows buffer regions corresponding to each pKa. The pKa is the pH value at the midpoint of the buffer region (the half-equivalence point).[9] For multi-protic systems, distinct inflection points on the curve will reveal the individual pKa values.

  • Detailed Experimental Protocol:

    • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).[9]

    • Sample Preparation: Accurately weigh and dissolve a sample of 2-Amino-1-(pyridin-3-yl)ethanol in deionized, CO₂-free water to a known concentration (e.g., 1-10 mM).

    • Ionic Strength Adjustment: Add a background electrolyte (e.g., KCl to a final concentration of 0.15 M) to maintain a constant ionic strength throughout the titration. This is critical for the stability of activity coefficients.[9]

    • Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration. This self-validating step prevents the dissolution of atmospheric CO₂, which would form carbonic acid and interfere with the titration curve.[9]

    • Titration: Place the solution in a thermostatted vessel with constant stirring. Add standardized 0.1 M HCl titrant in small, precise increments using an auto-burette. Record the pH after each addition, allowing the reading to stabilize.

    • Data Analysis: Plot pH versus the volume of titrant added. To precisely identify the equivalence points, calculate and plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peaks in the first derivative correspond to the equivalence points. The pKa values are determined from the pH at the half-equivalence volumes.[10]

This method is advantageous for its high sensitivity, requiring very little sample, and its simplicity.[1]

  • Causality & Principle: The method relies on the fact that the protonated (pyridinium) and unprotonated (pyridine) forms of the molecule have different UV-Vis absorbance spectra. By measuring the absorbance of the sample in a series of buffers with precisely known pH values, the ratio of the two species can be determined at each pH point using the Beer-Lambert law. The pKa is then calculated from a plot of absorbance versus pH, which generates a sigmoidal curve where the inflection point corresponds to the pKa.[11][12]

  • Detailed Experimental Protocol:

    • Spectral Scans: Record the full UV-Vis spectrum (e.g., 200-400 nm) of the compound in a strongly acidic solution (e.g., pH 1-2, where the pyridine is fully protonated) and a neutral solution (e.g., pH 7-8, where the pyridine is fully deprotonated). Identify the analytical wavelength (λ_max) where the difference in absorbance between the two forms is greatest.

    • Buffer Preparation: Prepare a series of at least 10 buffers spanning the estimated pKa range (e.g., from pH 4.0 to 7.0 in 0.2 pH unit increments). Ensure the buffer components themselves do not absorb significantly at the analytical wavelength.

    • Sample Measurement: Prepare a set of solutions by adding a constant, precise volume of a stock solution of the compound to each buffer. The final analyte concentration must be identical in all samples.

    • Absorbance Readings: Measure the absorbance of each buffered solution at the predetermined analytical wavelength.

    • Data Analysis: Plot the measured absorbance versus pH. Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the pKa. The presence of a clean isosbestic point—a wavelength where the absorbance remains constant regardless of pH—is a self-validating feature, indicating a simple two-component equilibrium.[11]

G cluster_pot Potentiometric Workflow cluster_spec Spectrophotometric Workflow p1 Calibrate pH Meter p2 Prepare Sample (with KCl, N₂ purge) p1->p2 p3 Titrate with Acid (HCl) p2->p3 p4 Record pH vs. Volume p3->p4 p5 Analyze Curve (1st/2nd Derivative) p4->p5 p_result Determine pKa p5->p_result s1 Determine λ_max s2 Prepare Buffer Series s1->s2 s3 Add Constant Analyte s2->s3 s4 Record Absorbance vs. pH s3->s4 s5 Analyze Sigmoidal Curve s4->s5 s_result Determine pKa s5->s_result

Caption: Comparative workflows for experimental pKa determination.

Computational (In Silico) Approaches

Computational tools offer rapid pKa prediction and are invaluable in early-stage drug discovery for screening large libraries of compounds.

  • Quantitative Structure-Property Relationship (QSPR) Methods:

    • Principle: These methods employ algorithms trained on large databases of experimentally determined pKa values.[13] Software like ACD/pKa, MoKa, and pKalc analyzes the input structure, breaks it down into fragments, and uses statistical models or Hammett-Taft-like equations to calculate the pKa based on the contributions of these fragments and their electronic environment.[13][14][15]

    • Utility: Excellent for speed and high-throughput applications. Accuracy is highest when the query molecule is structurally similar to compounds in the training database.

  • Quantum Mechanics (QM) Methods:

    • Principle: These "first-principles" methods, such as Density Functional Theory (DFT), calculate the pKa from the fundamental physics of the molecule.[16] The most common approach involves a thermodynamic cycle that relates the pKa in solution to the free energy of protonation in the gas phase and the solvation energies of the species involved.[17][18]

    • Utility: Can achieve high accuracy (RMSD < 0.8 pKa units) and is not reliant on existing data for similar structures, making it powerful for novel scaffolds.[17][18] However, it is computationally intensive and requires significant expertise to perform correctly.

Method Principle Advantages Disadvantages
Potentiometric Titration Direct pH measurement during titration with acid/base.[12]High precision, considered a "gold standard", directly measures thermodynamic pKa.Requires more sample material, sensitive to CO₂ contamination.
UV-Vis Spectrophotometry Measures change in absorbance between protonated/unprotonated species vs. pH.[11]High sensitivity (low sample use), simple, cost-effective.[1]Requires a chromophore near the ionization site, potential for buffer interference.
QSPR-Based Software Database-driven algorithms predict pKa based on structural fragments.[14]Extremely fast, suitable for high-throughput screening.Accuracy depends on the training set; may be unreliable for novel structures.
Quantum Mechanics (DFT) Calculates free energy of protonation using a thermodynamic cycle.[19][20]High accuracy, based on physical principles, good for novel molecules.Computationally expensive, requires significant user expertise.
Table 1: Comparison of pKa Determination and Prediction Methodologies.

Section 4: Conclusion and Recommendations

Based on a thorough analysis of substituent electronic effects, the pKa of the pyridine nitrogen in 2-Amino-1-(pyridin-3-yl)ethanol is estimated to be in the 5.3 to 5.8 range, slightly more basic than unsubstituted pyridine. The primary aliphatic amine on the side chain is significantly more basic, with an estimated pKa of 9-10.

For drug development professionals requiring a definitive value, this theoretical estimate must be confirmed experimentally.

  • Primary Recommendation: Potentiometric titration is the recommended method for achieving the highest accuracy and precision. Its direct measurement of the thermodynamic equilibrium provides a robust and defensible value.

  • Secondary/Orthogonal Method: UV-Vis spectrophotometry serves as an excellent complementary technique. Agreement between the two experimental methods provides a high degree of confidence in the final reported value.

  • Computational Support: An in silico prediction using a reputable software package or a QM calculation should be performed in parallel. This provides an independent assessment and can help resolve ambiguities in experimental data.

By employing this multi-faceted approach—combining theoretical reasoning with rigorous experimental validation and computational support—researchers can confidently determine the pKa values of this molecule, enabling informed decisions in the optimization of its pharmaceutical properties.

References

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (n.d.). SCIRP. [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs. [Link]

  • Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s519-s525. [Link]

  • Effect of Substituents On Basicity of Pyridine. (n.d.). Scribd. [Link]

  • Pluta, T. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(4), 795-807. [Link]

  • Poliak, P. (2014). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Acta Chimica Slovaca, 7(1), 25-30. [Link]

  • How to measure pKa by UV-vis spectrophotometry. (n.d.). Chemagination. [Link]

  • A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. (1991). Journal of Chemical Education, 68(8), A205. [Link]

  • Pyridine. (n.d.). Wikipedia. [Link]

  • Atalay, T. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(4), 499-505. [Link]

  • MoKa - pKa modelling. (n.d.). Molecular Discovery. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • pKalc. (n.d.). CompuDrug. [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe. [Link]

  • Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. [Link]

  • Hammett Equation Analysis of Pyridinium Ionization. (2025, October 9). Filo. [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Profiles of Drug Substances, Excipients and Related Methodology, 38, 1-52. [Link]

  • Pluta, T. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. [Link]

  • Rowan's Free Online pKa Calculator. (n.d.). Rowan. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • Macro-pKa. (n.d.). Schrödinger. [Link]

  • pKa of 3-aminopyridine. (2016, March 31). Reddit. [Link]

  • Acid-base properties of nitrogen-containing functional groups. (2020, September 25). Chemistry LibreTexts. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

  • Theoretical prediction of relative and absolute pKa values of aminopyridines. (2002). Journal of Molecular Structure: THEOCHEM, 581(1-3), 95-103. [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2018). SciSpace. [Link]

  • 5 Key Basicity Trends of Amines. (2017, April 26). Master Organic Chemistry. [Link]

  • Basicity of substituted pyridines. (2016, October 27). Chemistry Stack Exchange. [Link]

Sources

Foundational

Technical Guide: Role of 2-Amino-1-(pyridin-3-yl)ethanol as a Chiral Building Block

Executive Summary 2-Amino-1-(pyridin-3-yl)ethanol is a critical chiral building block in modern medicinal chemistry, serving as a bioisostere for the classical phenylethanolamine pharmacophore found in adrenergic recepto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1-(pyridin-3-yl)ethanol is a critical chiral building block in modern medicinal chemistry, serving as a bioisostere for the classical phenylethanolamine pharmacophore found in adrenergic receptor agonists. Its primary industrial application is in the synthesis of Solabegron (GW427353) , a selective


-adrenergic receptor agonist developed for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS).

Unlike the phenyl-based analogues (e.g., Mirabegron), the pyridine moiety introduces unique physicochemical properties, including altered basicity (


), improved water solubility, and distinct hydrogen-bonding potential within the receptor binding pocket. This guide provides a technical deep-dive into its asymmetric synthesis, quality control, and application in drug development.

Part 1: Chemical Profile & Stereochemistry

The pharmacological activity of drugs containing this moiety is highly stereospecific. For


-agonists, the (R)-enantiomer  at the secondary alcohol position is typically required for optimal receptor binding.
PropertySpecification
IUPAC Name 2-Amino-1-(pyridin-3-yl)ethanol
Common Name

-Amino-3-pyridineethanol
CAS Number (Racemic) 92990-44-8
CAS Number (R-Isomer) 1038594-01-2
Molecular Formula

Molecular Weight 138.17 g/mol
Chiral Center C1 (Benzylic position)
Key Pharmacophore Pyridylethanolamine (Bioisostere of Phenylethanolamine)

Part 2: Asymmetric Synthesis Protocols

Producing the enantiopure (R)-2-amino-1-(pyridin-3-yl)ethanol is the primary challenge. Two field-proven routes are detailed below: the Biocatalytic Cyanohydrin Recycling (Green Chemistry) and the Chemoenzymatic Ketone Reduction .

Method A: Minor Enantiomer Recycling (Solabegron Route)

This method, highlighted in the optimization of Solabegron synthesis, utilizes a lipase-catalyzed dynamic kinetic resolution (DKR) of cyanohydrins.

Mechanism:

  • Cyanation: 3-Pyridinecarboxaldehyde reacts with HCN (or TMSCN) to form the racemic cyanohydrin.

  • Acylation & Resolution: Candida antarctica Lipase B (CALB) selectively acylates the (R)-cyanohydrin or hydrolyzes the (S)-ester, while a base catalyzes the racemization of the unreacted enantiomer, theoretically allowing 100% yield of the desired chiral intermediate.

  • Reduction: The resulting chiral nitrile is reduced (e.g., using Borane-DMS or catalytic hydrogenation) to the amino alcohol.

Experimental Workflow (Cyanohydrin Route):

  • Reagents: 3-Pyridinecarboxaldehyde, Acetone cyanohydrin (source of HCN), CALB (immobilized), Vinyl acetate (acyl donor).

  • Reaction: Stir aldehyde and cyanide source in organic solvent (e.g., toluene) with CALB.

  • Recycling: Add mild base (e.g., anion exchange resin) to racemize the slow-reacting enantiomer in situ.

  • Reduction: Filter enzyme. Treat the (R)-cyanohydrin ester with

    
     or 
    
    
    
    in THF at
    
    
    .
  • Workup: Quench with NaOH, extract with DCM. Purify via crystallization as the HCl salt.

Method B: Enzymatic Ketone Reduction

A direct route converting 3-acetylpyridine to the chiral alcohol, followed by amination.

Protocol:

  • Substrate: 3-Acetylpyridine.

  • Biocatalyst: Alcohol Dehydrogenase (ADH) from Candida maris or Lactobacillus kefir.

  • Cofactor: NADPH (regenerated via glucose dehydrogenase/glucose system).

  • Reaction Conditions: pH 6.5 phosphate buffer,

    
    , 24-48 hours.
    
  • Functionalization: The resulting (R)-1-(pyridin-3-yl)ethanol is mesylated and reacted with ammonia or azide (followed by reduction) to yield the amino alcohol. Note: Inversion of configuration may occur during mesylate displacement; use the (S)-alcohol starting material if

    
     inversion is planned to get the (R)-amine.
    
Visualization: Synthesis Pathways

SynthesisPathways cluster_0 Method A: Solabegron Route cluster_1 Method B: Ketone Reduction Aldehyde 3-Pyridinecarboxaldehyde Cyanohydrin Racemic Cyanohydrin Aldehyde->Cyanohydrin HCN / TMSCN Cyanohydrin->Cyanohydrin Base (Racemization) ChiralNitrile (R)-O-Acetyl Cyanohydrin Cyanohydrin->ChiralNitrile CALB Lipase (Dynamic Kinetic Resolution) Target (R)-2-Amino-1-(pyridin-3-yl)ethanol ChiralNitrile->Target Reduction (LiAlH4/BH3) AcetylPyridine 3-Acetylpyridine ChiralAlcohol (R)-1-(pyridin-3-yl)ethanol AcetylPyridine->ChiralAlcohol ADH (C. maris) NADPH Mesylate Mesylate Intermediate ChiralAlcohol->Mesylate MsCl, Et3N Mesylate->Target 1. NaN3 2. H2/Pd-C (Inversion to S? Check Stereochem)

Caption: Comparison of Biocatalytic Cyanohydrin Recycling (Method A) and Ketone Reduction (Method B) routes.

Part 3: Application in Drug Discovery (Solabegron)

The 2-amino-1-(pyridin-3-yl)ethanol moiety acts as the "left-hand side" (LHS) of the Solabegron molecule. It mimics the noradrenaline structure, binding to the orthosteric site of the


-adrenergic receptor.
Mechanism of Action[6]
  • Receptor:

    
    -Adrenergic Receptor (located on the detrusor muscle of the bladder).
    
  • Binding: The secondary hydroxyl group forms a critical hydrogen bond with Asn293 (or equivalent residues) in the receptor pocket. The ammonium group (protonated at physiological pH) interacts with Asp113 .

  • Selectivity: The pyridine ring reduces affinity for

    
     (cardiac) and 
    
    
    
    (lung) receptors compared to the phenyl analog, improving the safety profile.
Coupling Protocol (Solabegron Synthesis)

The final assembly of Solabegron typically involves coupling the chiral amino alcohol with an aniline derivative.

  • Starting Materials: (R)-2-Amino-1-(pyridin-3-yl)ethanol + 3'-amino-biphenyl-3-carboxylic acid derivative (often protected).

  • Coupling Agent: Use of alkylating agents or reductive amination is common. However, for Solabegron, a common route involves reacting the amino alcohol with a masked aniline or via

    
     if the partner is activated.
    
  • Optimization: To avoid racemization at the benzylic position, conditions must be mild.

    • Solvent: DMSO or DMF.

    • Base:

      
       or DIPEA.
      
    • Temp:

      
      .[1][2]
      
Visualization: Solabegron Assembly

SolabegronAssembly BuildingBlock (R)-2-Amino-1-(pyridin-3-yl)ethanol (Chiral Pharmacophore) Coupling Coupling Reaction (Reductive Amination or Alkylation) BuildingBlock->Coupling RightHandSide 3'-Nitrobiphenyl-3-carboxylic acid (or Aniline precursor) RightHandSide->Coupling Deprotection Nitro Reduction / Deprotection Coupling->Deprotection Solabegron Solabegron (GW427353) Beta-3 Agonist Deprotection->Solabegron

Caption: Convergent synthesis of Solabegron utilizing the pyridine-based chiral building block.

Part 4: Quality Control & Analytics

Ensuring the enantiomeric purity of 2-amino-1-(pyridin-3-yl)ethanol is vital, as the (S)-enantiomer may be inactive or cause off-target effects.

Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H or AD-H (Cellulose-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (Pyridine absorption).

  • Target ee: >99.5% for pharmaceutical grade.

Optical Rotation[10]
  • Literature Value:

    
     (c=1.7, 
    
    
    
    ) for the O-acetyl cyanohydrin precursor; specific rotation for the free amino alcohol varies by salt form and solvent. Always establish an internal reference standard.

References

  • Hertzberg, R., Santiago, G. M., & Moberg, C. (2015). Synthesis of the

    
    -Adrenergic Receptor Agonist Solabegron and Analogous N-(2-Ethylamino)-
    
    
    
    -amino Alcohols from O-Acylated Cyanohydrins – Expanding the Scope of Minor Enantiomer Recycling. The Journal of Organic Chemistry, 80(5), 2937–2941. Link
  • Inoue, K., et al. (2003). Microbial Enantioselective Reduction of Acetylpyridine Derivatives. Bioscience, Biotechnology, and Biochemistry, 67(1), 73-79. Link

  • PubChem. (2025).[3] 2-Amino-1-(pyridin-3-yl)ethanol Compound Summary. National Library of Medicine. Link

  • Procopiou, P. A., et al. (2018). Biarylaniline Phenethanolamines as Potent and Selective

    
     Adrenergic Receptor Agonists. Journal of Medicinal Chemistry. Link
    
  • Sigma-Aldrich. (2025). Product Specification: 2-amino-1-(pyridin-3-yl)ethan-1-ol.[4] Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocols using 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride as an intermediate

This Application Note and Protocol Guide details the use of 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (CAS: 1038594-01-2 for the (R)-isomer), a critical chiral building block in the synthesis of next-generation Beta-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (CAS: 1038594-01-2 for the (R)-isomer), a critical chiral building block in the synthesis of next-generation Beta-3 Adrenergic Receptor (β3-AR) agonists.[1]

Executive Summary

2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is a strategic bioisostere of the phenylethanolamine scaffold found in first-generation β3-AR agonists (e.g., Mirabegron, Solabegron).[1] Replacing the phenyl ring with a pyridine moiety lowers lipophilicity (LogP) and enhances aqueous solubility, often improving the pharmacokinetic profile of drug candidates targeting overactive bladder (OAB) and metabolic disorders.

This guide provides high-fidelity protocols for utilizing this intermediate in Reductive Amination , Amide Coupling , and Nucleophilic Substitution workflows. It addresses specific challenges such as the hygroscopicity of the hydrochloride salt and the regioselectivity required during N-alkylation.

Handling & Stability

PropertySpecificationHandling Recommendation
Appearance White to off-white crystalline solidStore in amber vials to prevent photo-degradation.[1]
Hygroscopicity High (Deliquescent)Weigh in a glovebox or low-humidity environment (<30% RH).[1]
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (DCM, Toluene) unless free-based.
Stability Stable at -20°C for >2 yearsCritical: The free base is prone to oxidation; generate in situ whenever possible.

Core Reaction Pathways

The synthetic utility of this intermediate branches into three primary pathways. The choice depends on the linker stability required in the final pharmacophore.

Pathway A: Reductive Amination (The "Workhorse" Protocol)

Used to generate the secondary amine linkage typical of β3-AR agonists. This pathway is preferred for creating flexible alkyl linkers between the pyridyl-ethanol "head" and the "tail" aryl group.

Pathway B: Amide Coupling

Used to generate rigid amide linkers, often followed by reduction to secondary amines. This method avoids the formation of over-alkylated byproducts common in direct alkylation.

Pathway C: Epoxide Ring Opening

Used when coupling with glycidyl ethers or styrene oxide derivatives to form complex diphenethylamine-like structures.[1]

ReactionPathways Start 2-Amino-1-(pyridin-3-yl) ethanol HCl FreeBase In-situ Free Basing (Et3N / DIPEA) Start->FreeBase PathA Pathway A: Reductive Amination FreeBase->PathA + Ketone/Aldehyde PathB Pathway B: Amide Coupling FreeBase->PathB + Carboxylic Acid (EDC/HOBt) InterA Imine Intermediate PathA->InterA - H2O ProdA Secondary Amine (β3-AR Agonist Scaffold) InterA->ProdA + NaBH(OAc)3 ProdB Amide Derivative PathB->ProdB

Figure 1: Strategic reaction pathways for 2-Amino-1-(pyridin-3-yl)ethanol HCl. Pathway A is the industry standard for β3-AR agonist synthesis.

Detailed Experimental Protocols

Protocol A: High-Yield Reductive Amination

Objective: Synthesis of N-alkylated pyridyl-ethanolamine derivatives. Scale: 10 mmol basis.

Reagents:

  • Intermediate: 2-Amino-1-(pyridin-3-yl)ethanol HCl (1.0 eq)[1]

  • Carbonyl Partner: Aryl ketone or aldehyde (1.0 - 1.1 eq)[1]

  • Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH4 (see Note 2).

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).[1]

Step-by-Step Procedure:

  • Salt Break (In Situ):

    • Suspend 1.75 g (10 mmol) of the HCl salt in 20 mL of DCE.

    • Add 1.53 mL (11 mmol) of Et3N. Stir for 15 minutes at Room Temperature (RT) until the suspension clears or becomes a fine slurry.

    • Expert Insight: Failure to fully neutralize the HCl will inhibit imine formation. If solubility is poor, switch solvent to MeOH, but switch reducing agent to NaCNBH3 (STAB is unstable in MeOH).

  • Imine Formation:

    • Add the ketone/aldehyde (10-11 mmol) to the reaction mixture.

    • Add Activated 4Å Molecular Sieves (2 g) to scavenge water.

    • Stir at RT for 2–4 hours. Monitor by TLC or LCMS for disappearance of the amine.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (3.18 g, 15 mmol) portion-wise over 20 minutes.

    • Caution: Gas evolution (H2) may occur.

    • Allow to warm to RT and stir overnight (12–16 hours).

  • Quench & Workup:

    • Quench with Saturated NaHCO3 (30 mL). Stir vigorously for 30 minutes to decompose boron complexes.

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

Troubleshooting:

  • Low Yield? The pyridine nitrogen can coordinate with Boron, stalling the reaction. Use Titanium(IV) isopropoxide (1.2 eq) during the imine formation step to act as a Lewis acid catalyst and scavenger.

  • Racemization? If using the chiral (R)-isomer, avoid high temperatures (>40°C) during imine formation.

Protocol B: Regioselective Amide Coupling

Objective: Coupling with carboxylic acids without protecting the secondary alcohol. Challenge: Preventing O-acylation (ester formation).

Reagents:

  • Coupling Agents: EDC.HCl (1.2 eq) / HOBt (1.2 eq).

  • Solvent: DMF or Anhydrous DCM.

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add EDC.HCl and HOBt. Stir for 30 minutes to activate the acid.

  • In a separate vial, neutralize 2-Amino-1-(pyridin-3-yl)ethanol HCl (1.0 eq) with DIPEA (2.5 eq) in DMF.

    • Note: Excess base (2.5 eq) is required: 1 eq for the HCl salt, 1 eq for the reaction, 0.5 eq buffer.

  • Add the amine solution to the activated acid.[2]

  • Stir at RT for 12 hours.

  • Purification: The product is amphoteric. Avoid acidic workups which may protonate the pyridine. Use neutral silica chromatography (DCM:MeOH gradient).

Scientific Validation & Mechanism

The efficacy of this intermediate relies on the pyridin-3-yl moiety acting as a bioisostere for the phenyl ring found in Mirabegron.

  • Mechanism: The secondary amine formed via Protocol A binds to the Asp113 residue in the β3-adrenergic receptor. The hydroxyl group forms hydrogen bonds with Asn293, locking the agonist in the active conformation.

  • Selectivity: The pyridine ring reduces affinity for β1 and β2 receptors compared to the phenyl analog, reducing cardiovascular side effects (tachycardia).

Workflow Input Start: HCl Salt (Hygroscopic) Solvent Solvent Choice: DCE (Standard) vs MeOH (Polar) Input->Solvent Base Neutralization: Add DIPEA (1.1 eq) Solvent->Base Reagent Add Carbonyl + STAB Base->Reagent Check LCMS Check: Imine vs Product Reagent->Check Check->Reagent Incomplete (Add Ti(OiPr)4) Workup NaHCO3 Quench (Break Boron Complex) Check->Workup Complete

Figure 2: Decision matrix for the Reductive Amination workflow. Note the intervention step with Titanium Isopropoxide if conversion is low.

References

  • Beta-3 Adrenergic Agonist Design

    • Title: Synthesis and evaluation of potent and selective beta3 adrenergic receptor agonists containing heterobiaryl carboxylic acids.
    • Source: Bioorg Med Chem Lett. 2007 Aug 15;17(16):4670-7.[1][3]

    • URL:[Link]

  • Pyridyl-Analog Pharmacokinetics

    • Title: 3-Pyridyloxypropanolamine agonists of the beta 3 adrenergic receptor with improved pharmacokinetic properties.
    • Source: Bioorg Med Chem Lett. 1998 Aug 18;8(16):2111-6.[1]

    • URL:[Link]

  • Patent Protocol (Chroman Derivatives)

    • Title: Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists (EP1054881B1).[1]

    • Source: European P
    • URL
  • General Synthesis of Pyridyl Ethanolamines

    • Title: 2-Amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines: Novel Selective β3-Adrenoceptor Agonists.[1][4]

    • Source: J. Med. Chem. 1999, 42, 20, 4150–4160.
    • URL:[Link]

Sources

Application

Application Note: Strategic Optimization of Pyridyl Amino Alcohol Couplings

Abstract The coupling of amino alcohols with pyridine halides is a cornerstone transformation in the synthesis of kinase inhibitors and GPCR ligands. However, this reaction is frequently plagued by three distinct failure...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The coupling of amino alcohols with pyridine halides is a cornerstone transformation in the synthesis of kinase inhibitors and GPCR ligands. However, this reaction is frequently plagued by three distinct failure modes: catalyst poisoning by the pyridine nitrogen, chemoselectivity issues (N- vs. O-arylation), and chelation-induced stagnation caused by the bidentate nature of the amino alcohol. This guide provides a rational, evidence-based framework for navigating these challenges, moving beyond trial-and-error to predictable success using S_NAr and Buchwald-Hartwig methodologies.

Part 1: Strategic Analysis & Mechanistic Barriers

Before selecting a protocol, one must understand the electronic and steric landscape of the specific pyridine substrate.

The "Poisoning" Problem

Pyridines are notorious for inhibiting Palladium (Pd) catalysts. The lone pair on the pyridine nitrogen (


) competes with phosphine ligands for the Pd center, forming an inactive "Pd-pyridine" complex (off-cycle species).
  • Solution: Use bulky, electron-rich ligands (e.g., Buchwald Biaryl Phosphines) that sterically preclude pyridine binding while facilitating oxidative addition.

The Chemoselectivity Trap (N vs. O)

Amino alcohols possess two nucleophilic sites.[1]

  • Thermodynamic Control: The alkoxide (O-coupling) is often the thermodynamic product, especially with strong bases (NaH, NaOtBu) that deprotonate the alcohol.

  • Kinetic Control: The neutral amine is generally more nucleophilic than the neutral alcohol.

  • Directive: To favor N-arylation , avoid alkoxide formation by using weaker bases (Cs₂CO₃, K₃PO₄) or specific ligands (BrettPhos) that prefer amine coupling.

Part 2: Decision Matrix & Workflow

Use this logic flow to select your starting protocol.

ReactionSelection cluster_SNAr S_NAr Optimization cluster_Pd Pd-Catalysis Optimization Start Start: Pyridine Halide + Amino Alcohol CheckAct Is Pyridine Activated? (EWG at ortho/para OR 2-Fluoro?) Start->CheckAct SNAr_Route Route A: S_NAr (Nucleophilic Aromatic Substitution) CheckAct->SNAr_Route Yes (e.g., 2-F-3-CN-pyridine) Pd_Route Route B: Buchwald-Hartwig (Pd-Catalyzed Cross-Coupling) CheckAct->Pd_Route No (e.g., 3-Br-pyridine) Solvent Solvent: DMSO or NMP SNAr_Route->Solvent Ligand Ligand: BrettPhos/RuPhos Pd_Route->Ligand Base Base: DIPEA (N-sel) or NaH (O-sel) Solvent->Base Base2 Base: NaOtBu vs Cs2CO3 Ligand->Base2

Caption: Decision tree for selecting the optimal coupling pathway based on substrate electronics.

Part 3: Protocol A – S_NAr (Nucleophilic Aromatic Substitution)

Best For: Electron-deficient pyridines (e.g., 2-fluoropyridines, 4-chloropyridines with EWG). Mechanism: Addition-Elimination (Meisenheimer Complex).[2]

Critical Parameters
  • Leaving Group: Fluoride (F) reacts 10-100x faster than Chloride (Cl) due to the higher electronegativity stabilizing the transition state. Switch to the 2-Fluoro analog if possible.

  • Solvent: Polar aprotic solvents (DMSO, NMP, DMF) are non-negotiable to stabilize the charged intermediate.

Step-by-Step Protocol (N-Selective)
  • Preparation: In a 20 mL vial, dissolve 2-fluoropyridine derivative (1.0 equiv, 1.0 mmol) and amino alcohol (1.2 equiv) in anhydrous DMSO (3.0 mL, 0.33 M).

  • Base Addition: Add DIPEA (Diisopropylethylamine) (2.0 equiv).

    • Note: Avoid inorganic bases like K₂CO₃ initially if the substrate is sensitive to hydrolysis. Avoid NaH, as it will deprotonate the alcohol and lead to O-arylation or mixtures.

  • Reaction: Heat to 80–100 °C for 4–12 hours.

    • Monitoring: Check LCMS for conversion.[3] If O-arylation is observed (rare with DIPEA), lower temperature to 60 °C.

  • Workup: Dilute with EtOAc, wash 3x with water (crucial to remove DMSO), dry over Na₂SO₄, and concentrate.

Part 4: Protocol B – Buchwald-Hartwig Cross-Coupling

Best For: Unactivated pyridines (e.g., 3-bromopyridine, 2-chloropyridine without EWG). Mechanism: Pd(0)/Pd(II) catalytic cycle.[4][5]

The "Precatalyst" Advantage

Do not use Pd(OAc)₂ or Pd₂dba₃ + Ligand if possible. In situ catalyst formation is often inefficient due to pyridine poisoning. Recommendation: Use Palladacycle Precatalysts (Gen 3 or Gen 4) .[3] These air-stable solids rapidly generate the active mono-ligated Pd(0) species upon exposure to base, bypassing the induction period.

Ligand Selection Guide
Substrate ClassRecommended LigandWhy?
Primary Amines BrettPhos Bulky, ensures mono-ligation, highly selective for N- over O-arylation.
Secondary Amines RuPhos Specialized for sterically hindered amines; prevents

-hydride elimination.
Acidic/Amide-like tBuBrettPhos Higher basicity, good for amides or electron-poor anilines.
Step-by-Step Protocol (General N-Arylation)
  • Charge: To a reaction vial equipped with a stir bar, add:

    • Pd Precatalyst (e.g., BrettPhos Pd G4): 2–5 mol%

    • Pyridine Halide : 1.0 equiv

    • Amino Alcohol : 1.2 equiv

    • Base : NaOtBu (1.5 equiv) [See Note below]

  • Inert Atmosphere: Seal vial and purge with N₂/Ar for 5 minutes.

  • Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration).

    • Tip: t-Amyl alcohol helps solubilize polar amino alcohols better than toluene.

  • Reaction: Heat to 80–100 °C for 2–16 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash with water/brine.

    • Scavenging: If residual Pd is an issue, treat organic phase with SiliaMetS® Thiol or similar scavenger for 1 hour.

Base Note: If the substrate contains base-sensitive groups (esters, nitriles), swap NaOtBu for Cs₂CO₃ (2.0 equiv). This usually requires longer reaction times (overnight) and higher temperatures (100–110 °C).

Part 5: Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Catalyst PoisoningSwitch to G4 Precatalyst (ensure active Pd(0) forms). Increase temp to 110°C.
Low Conversion (Stalls at 50%) Catalyst DeactivationAdd a second portion of catalyst (1-2 mol%) after 4 hours. Ensure O₂ exclusion is rigorous.
O-Arylation Observed Thermodynamic ControlSwitch base from NaOtBu to K₃PO₄ or Cs₂CO₃ . Switch ligand to BrettPhos (highly N-selective).
Protodehalogenation (Reduction)

-Hydride Elimination
Solvent issue. Switch from alcohol solvents (t-AmylOH) to Dioxane or Toluene .
Black Precipitate Early Pd AggregationLigand concentration too low. Ensure 1:1 ratio in precatalyst, or add 1-2% extra free ligand.

Part 6: Experimental Workflow Visualization

OptimizationLoop Init Initial Screen: BrettPhos Pd G4 (5%) NaOtBu, Dioxane, 100°C Analyze Analyze LCMS (1h, 4h, 16h) Init->Analyze Success >90% Yield Scale Up Analyze->Success Clean Fail_SM SM Remaining? (Poisoning) Analyze->Fail_SM Low Conv. Fail_O O-Arylation? (Selectivity) Analyze->Fail_O Wrong Isomer Fix_SM Action: Switch to RuPhos Increase Temp Fail_SM->Fix_SM Fix_O Action: Weak Base (Cs2CO3) Non-polar Solvent Fail_O->Fix_O Fix_SM->Init Re-Screen Fix_O->Init Re-Screen

Caption: Iterative optimization loop for troubleshooting Pd-catalyzed coupling failures.

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • BenchChem Technical Support. (2025). Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

  • Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide. Tetrahedron.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

Sources

Method

Application Note: Enantioselective Synthesis of 2-Amino-1-(pyridin-3-yl)ethanol via Asymmetric Transfer Hydrogenation

Abstract: This document provides a comprehensive guide for the enantioselective synthesis of the chiral 1,2-amino alcohol, 2-Amino-1-(pyridin-3-yl)ethanol. Chiral 1,2-amino alcohols are privileged structural motifs found...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the enantioselective synthesis of the chiral 1,2-amino alcohol, 2-Amino-1-(pyridin-3-yl)ethanol. Chiral 1,2-amino alcohols are privileged structural motifs found in numerous pharmaceutical agents and serve as valuable building blocks in drug discovery.[1] This application note details a robust and highly efficient methodology centered on the asymmetric transfer hydrogenation (ATH) of the prochiral ketone, 2-amino-1-(pyridin-3-yl)ethanone, utilizing a well-defined ruthenium catalyst. We provide a detailed, step-by-step protocol, an exploration of the underlying catalytic mechanism, and methods for the critical determination of enantiomeric excess (ee). This guide is intended for researchers in medicinal chemistry, process development, and synthetic organic chemistry.

Scientific Foundation & Strategic Approach

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as the biological activity of a chiral molecule often resides in a single enantiomer. The target molecule, 2-Amino-1-(pyridin-3-yl)ethanol, contains a stereocenter that dictates its interaction with chiral biological systems like enzymes and receptors. While classical resolution methods can be employed, direct asymmetric synthesis offers a more elegant and atom-economical route.

Among the various asymmetric strategies, the reduction of a prochiral ketone is one of the most powerful. Specifically, Asymmetric Transfer Hydrogenation (ATH) has emerged as a premier method due to its operational simplicity, use of safe and readily available hydrogen donors, and exceptional levels of enantioselectivity.[2] This process avoids the need for high-pressure hydrogenation equipment, making it highly accessible for standard laboratory settings.[3][4]

Our selected strategy involves the ATH of 2-amino-1-(pyridin-3-yl)ethanone hydrochloride using a Noyori-type ruthenium catalyst, generated in situ. This catalyst class is renowned for its high efficiency and broad substrate scope, particularly for aryl and heteroaryl ketones.[5][6]

The Core Reaction:

The transformation proceeds by the reduction of the ketone carbonyl group, guided by a chiral catalyst. A hydrogen donor, typically a mixture of formic acid and triethylamine or isopropanol, provides the hydride for the reduction. The chirality of the catalyst's ligand creates a sterically defined environment, forcing the hydride to add to a specific face of the carbonyl, thus generating one enantiomer of the alcohol in excess.

cluster_start Starting Material cluster_process Core Process cluster_end Product Ketone 2-Amino-1-(pyridin-3-yl)ethanone (Prochiral Substrate) ATH Asymmetric Transfer Hydrogenation (ATH) Ketone->ATH [Ru(II) / Chiral Diamine Ligand] Formic Acid / Triethylamine Alcohol (R)- or (S)-2-Amino-1-(pyridin-3-yl)ethanol (Enantioenriched Product) ATH->Alcohol High Yield & Enantioselectivity

Caption: Overall workflow for the enantioselective synthesis.

The Catalytic System: Mechanism & Rationale

The success of this synthesis hinges on the catalyst. We employ a catalyst generated in situ from a ruthenium precursor, [RuCl2(p-cymene)]2, and a chiral N-sulfonated diamine ligand, such as (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine((S,S)-TsDPEN).

Causality of Component Selection:

  • Ruthenium(II) Precursor: Provides the metallic center for catalysis. The p-cymene ligand is a placeholder that is displaced during the formation of the active catalytic species.

  • Chiral TsDPEN Ligand: This is the source of chirality. The two stereocenters on the ethylenediamine backbone, combined with the bulky phenyl groups, create a rigid and well-defined chiral pocket. The sulfonamide N-H proton plays a crucial role in the hydrogen transfer mechanism.

  • Formic Acid/Triethylamine (HCOOH/NEt₃): This azeotropic mixture serves as the hydrogen source. Upon coordination to the ruthenium center, formate decomposes to release a hydride (H⁻), which is delivered to the ketone, and CO₂. The triethylamine acts as a base to neutralize the generated acid and facilitate the catalytic cycle.

The accepted mechanism for this reaction is a metal-ligand bifunctional mechanism.[6] The reaction does not proceed through a simple hydride transfer from the metal alone. Instead, it involves a concerted transfer of a hydride from the ruthenium center and a proton from the amine group of the chiral ligand to the carbonyl oxygen via a six-membered pericyclic transition state. This highly organized transition state is what ensures high fidelity in the transfer of chiral information.

sub sub intermediate intermediate transition transition product product A [Ru]-Cl (Precatalyst) B [Ru]-H (Active Hydride) A->B + HCOOH - HCl C Six-Membered Transition State B->C + Ketone D [Ru] + Chiral Alcohol C->D sub1 Ligand N-H proton transfer C->sub1 sub2 Ru-H hydride transfer C->sub2 D->B + HCOOH - CO2 HCOOH HCOOH / NEt3 Ketone Ketone CO2 CO2

Caption: Simplified catalytic cycle for ATH.

Detailed Experimental Protocol

This protocol describes the synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol using the (R,R)-TsDPEN ligand. To synthesize the (S)-enantiomer, simply substitute the (S,S)-TsDPEN ligand.

3.1. Materials and Reagents

ReagentCAS NumberSupplierNotes
2-Amino-1-(pyridin-3-yl)ethanone HCl37934-64-8VariousStarting material (Substrate)
[RuCl₂(p-cymene)]₂52462-29-0VariousCatalyst Precursor
(R,R)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine144222-34-6VariousChiral Ligand
Formic Acid (≥95%)64-18-6VariousHydrogen Source Component
Triethylamine (≥99%)121-44-8VariousHydrogen Source Component / Base
Acetonitrile (MeCN), Anhydrous75-05-8VariousReaction Solvent
Dichloromethane (DCM)75-09-2VariousExtraction Solvent
Saturated Sodium Bicarbonate (aq.)N/ALab PreparedWork-up Reagent
Sodium Sulfate (Anhydrous)7757-82-6VariousDrying Agent
Silica Gel7631-86-9VariousFor Column Chromatography

3.2. Procedure: Asymmetric Transfer Hydrogenation

  • Catalyst Preparation (in situ):

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add [RuCl₂(p-cymene)]₂ (e.g., 6.1 mg, 0.01 mmol, 0.005 eq) and (R,R)-TsDPEN (e.g., 7.4 mg, 0.02 mmol, 0.01 eq).

    • Seal the flask with a septum and purge with dry nitrogen or argon gas for 5-10 minutes. This is critical to prevent oxidation of the catalyst.

    • Add 5 mL of anhydrous acetonitrile via syringe.

    • Stir the resulting orange solution at room temperature for 20-30 minutes.

  • Reaction Execution:

    • In a separate flask, prepare the hydrogen source by mixing formic acid and triethylamine in a 5:2 molar ratio (e.g., 1.0 mL HCOOH, 1.1 mL NEt₃). Caution: This mixing is exothermic.

    • To the flask containing the catalyst solution, add 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride (e.g., 345 mg, 2.0 mmol, 1.0 eq).

    • Add the pre-mixed formic acid/triethylamine solution (5 eq relative to the ketone) to the reaction flask via syringe.

    • Stir the reaction mixture at 30 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution (CO₂) ceases.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of 5-15% methanol in dichloromethane) to yield the pure 2-Amino-1-(pyridin-3-yl)ethanol as a viscous oil or solid.

3.3. Expected Results

Based on similar transformations of heteroaryl ketones, this protocol is expected to deliver the product with high yield and excellent enantioselectivity.[6]

ParameterExpected Value
Substrate/Catalyst Ratio (S/C)200:1
Yield>85%
Enantiomeric Excess (ee)>95%
Reaction Time4-12 hours
Product AppearancePale yellow oil or off-white solid

Protocol: Determination of Enantiomeric Excess

Verifying the enantiopurity of the final product is a mandatory step. The gold standard for this analysis is chiral High-Performance Liquid Chromatography (HPLC).

4.1. Instrumentation and Conditions

  • Instrument: Standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For example, a Daicel Chiralpak® AD-H or Chiralcel® OD-H column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is typically effective. A small amount of an amine additive, such as diethylamine (DEA), is crucial to prevent peak tailing and improve resolution for basic compounds like amino alcohols. A typical starting condition is Hexane/IPA/DEA = 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 265 nm.

  • Temperature: 25 °C.

4.2. Sample Preparation and Analysis

  • Prepare a stock solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject 10 µL of the sample onto the column.

  • Record the chromatogram. Two well-resolved peaks corresponding to the (R) and (S) enantiomers should be observed.

  • Calculate the enantiomeric excess using the following formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

To confirm peak identity, it is necessary to analyze a racemic sample of 2-Amino-1-(pyridin-3-yl)ethanol, which can be synthesized by a simple sodium borohydride reduction of the starting ketone without a chiral catalyst.

Conclusion

This application note outlines a highly reliable and efficient protocol for the enantioselective synthesis of 2-Amino-1-(pyridin-3-yl)ethanol. The use of ruthenium-catalyzed asymmetric transfer hydrogenation provides a direct, scalable, and operationally simple route to this valuable chiral building block. By understanding the mechanistic principles and following the detailed experimental and analytical procedures, researchers can confidently produce this target molecule in high yield and excellent enantiopurity, facilitating advancements in drug discovery and development.

References

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc.. [Link]

  • Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. PubMed. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]

  • Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality. [Link]

  • Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity. Organic Letters. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon. [Link]

  • Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. RUA - Universidad de Alicante. [Link]

Sources

Application

Protecting group strategies for the amine in 2-Amino-1-(pyridin-3-yl)ethanol

Application Note: Chemoselective Amine Protection Strategies for 2-Amino-1-(pyridin-3-yl)ethanol Executive Summary This technical guide addresses the protection of the primary amine in 2-Amino-1-(pyridin-3-yl)ethanol (1)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Amine Protection Strategies for 2-Amino-1-(pyridin-3-yl)ethanol

Executive Summary

This technical guide addresses the protection of the primary amine in 2-Amino-1-(pyridin-3-yl)ethanol (1) . This scaffold presents a unique "triad of challenges" for medicinal chemists: a nucleophilic primary amine, a competitive secondary alcohol, and a basic, potentially catalyst-poisoning pyridine ring.[1]

This note details two robust strategies: Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protection. Unlike standard aliphatic amines, the presence of the pyridine ring dictates specific workup and deprotection protocols to avoid product loss during extraction or catalyst deactivation during hydrogenolysis.

Strategic Analysis & Decision Matrix

Before initiating synthesis, the choice of protecting group (PG) must align with downstream chemistry. The presence of the pyridine ring (


) fundamentally alters standard acid/base extraction protocols.
Critical Chemical Considerations:
  • Chemoselectivity (N- vs. O-): The primary amine is significantly more nucleophilic than the secondary alcohol. However, the pyridine ring can act as a weak acylation catalyst (similar to DMAP), increasing the risk of O-acylation if excess reagent is used.

  • The "Workup Trap": Standard protocols often suggest washing organic layers with 1M HCl to remove unreacted amines. Do not do this. The pyridine nitrogen will protonate, rendering the protected product water-soluble and leading to catastrophic yield loss in the aqueous waste.

  • Catalyst Poisoning: The pyridine nitrogen has a high affinity for Pd surfaces, inhibiting standard hydrogenation used for Cbz removal.

Decision Matrix (DOT Visualization)

PG_Strategy Start Start: 2-Amino-1-(pyridin-3-yl)ethanol Cond1 Downstream Chemistry Requires Acid Stability? Start->Cond1 Route_Boc Strategy A: Boc Protection (Acid Labile) Cond1->Route_Boc No (Standard Synthesis) Route_Cbz Strategy B: Cbz Protection (Hydrogenolysis/Acid Stable) Cond1->Route_Cbz Yes (e.g., Suzuki coupling) Consideration_Boc Pros: Easy install, clean workup Cons: Removed by TFA/HCl Route_Boc->Consideration_Boc Consideration_Cbz Pros: Orthogonal to acid Cons: Pyridine poisons Pd/C Route_Cbz->Consideration_Cbz Action_Boc Protocol A: Biphasic Boc2O/Na2CO3 Consideration_Boc->Action_Boc Action_Cbz Protocol B: Schotten-Baumann (Add AcOH for Deprotection) Consideration_Cbz->Action_Cbz

Figure 1: Decision tree for selecting the appropriate protecting group based on downstream compatibility.

Detailed Protocols

Protocol A: Chemoselective N-Boc Protection

Best for: General synthesis where acid stability is not required.

Mechanism & Rationale: We utilize a biphasic system (


). The inorganic base scavenges the carbonic acid formed, while the biphasic nature suppresses O-acylation by keeping the alkoxide (if formed) in equilibrium with the aqueous phase, while the neutral 

remains in the organic phase reacting with the amine.

Materials:

  • Substrate: 2-Amino-1-(pyridin-3-yl)ethanol (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[2]
    
  • Solvent: Dichloromethane (DCM) (10 mL/g substrate)

  • Base:

    
     (saturated aqueous solution, 1:1 v/v ratio with DCM)[1]
    

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amino alcohol in DCM.

  • Biphasic Setup: Add an equal volume of saturated aqueous

    
    . Stir vigorously.
    
  • Addition: Dissolve

    
     (1.1 equiv) in a minimal amount of DCM and add dropwise to the stirring mixture at room temperature (20–25°C).
    
    • Note: Cooling is generally unnecessary unless scaling >50g.

  • Monitoring: Stir for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Endpoint: Disappearance of the polar amine spot (near baseline).

  • Workup (The Critical Step):

    • Stop stirring and allow layers to separate.

    • Collect the organic (DCM) layer.

    • Extract the aqueous layer once with fresh DCM.

    • Wash: Wash combined organics with Brine only.

    • Warning:Do NOT wash with HCl or Citric Acid. The product (pyridinium salt) will extract into the water.

  • Purification: Dry over

    
    , filter, and concentrate. The crude material is usually >95% pure. If necessary, recrystallize from EtOAc/Hexanes.[1]
    
Protocol B: N-Cbz Protection & "Poison-Proof" Deprotection

Best for: Routes requiring acid stability (e.g., subsequent glycosylation or acid-catalyzed rearrangements).[1]

Part 1: Protection (Schotten-Baumann Conditions)

  • Dissolve substrate (1.0 equiv) in THF/Water (1:1).[2]

  • Add

    
     (2.5 equiv). Cool to 0°C.[2][3][4]
    
  • Add Benzyl Chloroformate (Cbz-Cl, 1.1 equiv) dropwise.

  • Warm to RT and stir for 3 hours.

  • Workup: Evaporate THF. Extract aqueous residue with EtOAc. Wash with Brine.[2] Dry/Concentrate.[2][5]

Part 2: The Deprotection Challenge (Hydrogenolysis) Standard hydrogenation (Pd/C,


, MeOH) often fails because the pyridine ring coordinates to the Palladium surface, poisoning the catalyst.[1]

Optimized Deprotection Protocol:

  • Solvent System: Dissolve N-Cbz protected intermediate in MeOH.

  • Additive: Add Acetic Acid (2.0 equiv) or 1.0 equiv of HCl (in dioxane).

    • Rationale: Protonating the pyridine ring (

      
      ) drastically reduces its affinity for the Pd surface, allowing the catalyst to interact with the Cbz group [1].
      
  • Catalyst: Add 10 wt% Pd/C (wet support).

  • Reaction: Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) for 4–12 hours.

  • Workup: Filter through Celite. Concentrate.

    • Note: The product will be the acetate or hydrochloride salt. To obtain the free base, dissolve in minimal water, neutralize with

      
       to pH 8, and extract with DCM (repeatedly, as the amino alcohol is water-soluble).[1]
      

Data Comparison & Properties

FeatureN-Boc DerivativeN-Cbz Derivative
Reagent

Cbz-Cl
Byproducts t-Butanol,

Benzyl alcohol, HCl
Stability Stable to Base/NucleophilesStable to Acid/Weak Nucleophiles
Deprotection TFA or HCl/Dioxane

, Pd/C (requires acid additive)
Solubility Good in DCM, EtOAcGood in EtOAc, THF
Risk Acid wash leads to lossCatalyst poisoning during removal

Troubleshooting Guide

Issue: Low Yield after Workup (Boc)

  • Diagnosis: Did you wash with acid?

  • Fix: Check the aqueous waste. Basify the waste to pH 10 with NaOH and re-extract with DCM. The pyridine ring makes the product amphoteric.

Issue: Reaction Stalls (Cbz Deprotection)

  • Diagnosis: Pyridine poisoning.[6]

  • Fix: Add 2-3 equivalents of Acetic Acid. If that fails, switch to Pearlman’s Catalyst (

    
    ), which is more robust against amine poisoning.[1]
    

Issue: O-Acylation Observed

  • Diagnosis: Excess reagent or high temperature.

  • Fix: Use exactly 1.0–1.1 equiv of reagent. Perform the reaction at 0°C. If O-acylation occurs, treat the crude mixture with

    
     for 30 mins to selectively hydrolyze the ester while leaving the carbamate intact.
    

References

  • Sajiki, H., & Hirota, K. (2003).[1] Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.[6][7] Chemical & Pharmaceutical Bulletin, 51(3), 320-324.[1] Link

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for general carbamate stability).

  • Agami, C., & Couty, F. (2002).[1] The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724.[1] Link

  • Han, G., & Tamaki, M. (2014).[1] Chemoselective protection of amines in the presence of alcohols.[8][9] Journal of Organic Chemistry, 79, 4477.[1][5] (General chemoselectivity principles).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Amino-1-(pyridin-3-yl)ethanol HCl Synthesis

Subject: Yield Improvement & Troubleshooting Guide for CAS 30075-43-9 Target Intermediate: 2-Amino-1-(pyridin-3-yl)ethanol dihydrochloride Primary Application: Key building block for -adrenergic receptor agonists (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Improvement & Troubleshooting Guide for CAS 30075-43-9 Target Intermediate: 2-Amino-1-(pyridin-3-yl)ethanol dihydrochloride Primary Application: Key building block for


-adrenergic receptor agonists (e.g., Mirabegron).[1]

Executive Summary: The "Yield-Killers"

The synthesis of 2-amino-1-(pyridin-3-yl)ethanol is deceptively simple structurally but notoriously difficult to scale with high yields.[1] Through our analysis of user data and process chemistry literature, we have identified three critical failure points:

  • Catalyst Poisoning: The pyridine nitrogen binds strongly to heterogeneous catalysts (Pd, Pt), stalling hydrogenation.

  • Benzylic Hydrogenolysis: Over-reduction cleaves the C-O bond, yielding 3-ethylpyridine impurities.[1]

  • Salt Hygroscopicity: The HCl salt is extremely water-soluble and hygroscopic, leading to significant losses during isolation (the "oiling out" phenomenon).

This guide addresses these issues via two primary synthetic routes: the Cyanohydrin Route and the Henry (Nitroaldol) Route .

Part 1: Critical Pathway Visualization

The following diagram outlines the two primary workflows and the specific control points where yield is determined.

SynthesisPathways Start 3-Pyridinecarboxaldehyde Cyanohydrin Cyanohydrin (Unstable Intermediate) Start->Cyanohydrin + TMSCN or NaCN/H+ Nitroaldol Nitroaldol (Henry Reaction) Start->Nitroaldol + MeNO2 / Base ProtectedCyano O-Acyl Cyanohydrin (Stabilized) Cyanohydrin->ProtectedCyano Acylation (Yield Boost) Reduction Catalytic Hydrogenation (CRITICAL STEP) Cyanohydrin->Reduction Direct (Low Yield) ProtectedCyano->Reduction H2 / Raney Ni Nitroalkene Nitroalkene (Dehydrated Side Product) Nitroaldol->Nitroalkene Overheating (>10°C) Nitroaldol->Reduction H2 / Pd/C FreeBase Amino Alcohol (Free Base) Reduction->FreeBase Salt HCl Salt Formation (Final Isolation) FreeBase->Salt HCl/IPA

Figure 1: Strategic control points in the synthesis.[1] Route A (Cyanohydrin) benefits significantly from O-protection. Route B (Henry) requires strict temperature control to prevent dehydration.[1]

Part 2: Troubleshooting The Cyanohydrin Route

Context: This route involves reacting 3-pyridinecarboxaldehyde with cyanide sources.[1] It is direct but prone to equilibrium reversal (retro-cyanohydrin) and racemization.[1]

Q1: My cyanohydrin intermediate decomposes before reduction, lowering overall yield. How do I stabilize it?

Diagnosis: Free cyanohydrins are chemically labile.[1] In basic conditions (often required for subsequent steps), they revert to the aldehyde and cyanide (retro-cyanohydrin reaction).[1] Protocol Adjustment: Implement an in-situ O-protection strategy .

  • Acylation: Convert the crude cyanohydrin immediately to its acetate or benzoate ester.[1]

  • Mechanism: The O-acyl group prevents the retro-reaction.[1] During hydrogenation, the acyl group often migrates to the amine (forming an N-acyl intermediate), which is stable and easily hydrolyzed to the desired amino alcohol.

  • Evidence: Research indicates that hydrogenation of O-acylated cyanohydrins yields 50-90% product, whereas free cyanohydrins often yield <30% due to decomposition [1].

Q2: The hydrogenation of the nitrile stops at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: This is classic Pyridine Poisoning .[1] The lone pair on the pyridine nitrogen coordinates strongly to the catalyst surface (Pd or Pt), blocking active sites. Corrective Action:

  • Acidic Media: Run the hydrogenation in acidic solvent (e.g., Ethanol + 1.1 eq HCl or Acetic Acid).

  • Why? Protonating the pyridine nitrogen (

    
    ) removes its ability to bind to the metal catalyst, leaving the nitrile group accessible for reduction.
    
  • Warning: Excess acid promotes hydrogenolysis (see Part 3).

Part 3: Troubleshooting The Henry (Nitroaldol) Route

Context: Condensation of 3-pyridinecarboxaldehyde with nitromethane.

Q3: I am getting a mixture of the desired nitro-alcohol and a yellow solid (nitroalkene). How do I favor the alcohol?

Diagnosis: The Henry reaction is reversible. High temperatures or strong bases promote dehydration of the


-nitroalcohol into the nitroalkene (styrene-like derivative).[1]
Optimization Protocol: 
  • Base Selection: Switch from strong bases (NaOH) to catalytic bases like DIPEA or TBAF (Tetrabutylammonium fluoride).[1]

  • Temperature: Maintain reaction temperature strictly below 10°C .

  • Solvent: Use THF or Ethanol.[1]

  • Data Comparison:

ConditionProduct Ratio (Alcohol : Alkene)Yield
NaOH / MeOH / 25°C40 : 60Low
DIPEA / THF / 0°C95 : 5High
Q4: During reduction of the nitro group, I see an impurity with mass [M-16]. What is it?

Diagnosis: You are observing Benzylic Hydrogenolysis . The hydroxyl group at the benzylic position is susceptible to cleavage under hydrogenation conditions, especially on Pd/C, yielding 2-amino-1-(pyridin-3-yl)ethane (removal of oxygen).[1] Troubleshooting Matrix:

HydrogenolysisFix Issue Impurity [M-16] Detected (Hydrogenolysis) CheckCatalyst Check Catalyst Issue->CheckCatalyst CheckAcid Check Acidity Issue->CheckAcid Sol1 Switch to Raney Nickel (Less prone to C-O cleavage) CheckCatalyst->Sol1 Using Pd/C? Sol2 Reduce Acid Load (Stoichiometric 1:1 with Pyridine) CheckAcid->Sol2 pH < 1?

Figure 2: Logic flow for eliminating de-oxygenated impurities.

Recommended Protocol:

  • Catalyst: Raney Nickel is superior to Pd/C for retaining benzylic alcohols.[1]

  • Pressure: Lower H2 pressure (1-3 bar) reduces hydrogenolysis risk compared to high pressure (>10 bar).[1]

Part 4: Isolation & Salt Formation (The "Goo" Phase)

Context: The free base is an oil; the HCl salt is desired but is extremely hygroscopic.

Q5: My product turns into a sticky oil instead of a crystalline solid when I add HCl.

Diagnosis: Water presence. The hydrochloride salt is deliquescent. Even trace water in your solvent will prevent crystallization. Strict Isolation Protocol:

  • Drying: The post-reduction mixture must be dried thoroughly (Na2SO4) and evaporated to an oil.

  • Solvent System: Dissolve the free base oil in anhydrous Isopropyl Alcohol (IPA) or Ethanol.

  • Acid Source: Do NOT use aqueous HCl. Use HCl gas generated in situ or HCl in Dioxane/Ether (4M) .[1]

  • Crystallization: Add the anhydrous acid dropwise at 0°C. If oiling occurs, heat to reflux until dissolved, then cool very slowly with vigorous stirring.

  • Antisolvent: If precipitation is stubborn, add anhydrous Ethyl Acetate or Diethyl Ether dropwise.[1]

References

  • Preparation of Mirabegron Intermediate. Google Patents / CN103193730A.[1] (2013).[1] Details the reduction of nitro-intermediates and handling of phenylethanol derivatives.

  • Synthesis of 2-(3-Pyridinyl)ethanol Derivatives. PrepChem / US Patent 4789745.[1] Methodology for lithium aluminum hydride reduction of pyridine derivatives.

  • Process for the preparation of mirabegron and its intermediates. WO2016024284A2. Discusses the reduction of alpha-hydroxy ketones and cyanohydrins in the context of Mirabegron synthesis.

Sources

Optimization

Technical Support Center: Minimizing Racemization of Chiral 2-Amino-1-(pyridin-3-yl)ethanol During Heating

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide you with in-depth troubleshooting and practical solutions for a critical challeng...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth troubleshooting and practical solutions for a critical challenge in pharmaceutical development: preventing the racemization of chiral 2-Amino-1-(pyridin-3-yl)ethanol during heating. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to maintain the stereochemical integrity of your molecule, ensuring the efficacy and safety of your final product.

Understanding the Challenge: The Instability of a Chiral Center

2-Amino-1-(pyridin-3-yl)ethanol is a valuable chiral building block in the synthesis of numerous pharmaceutical agents. Its stereochemical configuration is paramount to its biological activity. However, the chiral center, the carbon atom bearing the hydroxyl group, is susceptible to racemization under thermal stress. This process, which converts a single enantiomer into a mixture of both, can significantly diminish or even negate the therapeutic efficacy of a drug. In the worst-case scenario, the unintended enantiomer could lead to adverse side effects.[1]

The primary mechanism of racemization for this and similar amino alcohols involves the deprotonation of the carbon atom adjacent to the activating pyridine ring, forming a planar, achiral intermediate. Reprotonation can then occur from either face, leading to a loss of stereochemical purity.[2] Several factors can influence the rate of this undesirable conversion, including temperature, pH, solvent, and the presence of catalysts.

Frequently Asked Questions (FAQs)

Q1: At what temperatures does significant racemization of 2-Amino-1-(pyridin-3-yl)ethanol typically occur?

While the exact temperature threshold for significant racemization is dependent on various factors, including the solvent and pH, elevated temperatures generally accelerate the process.[3] It is advisable to conduct preliminary thermal stress studies on your specific reaction or formulation to determine the operational limits. A general guideline is to maintain the lowest possible temperature that allows for the desired chemical transformation or physical processing to occur efficiently.

Q2: How does pH influence the rate of racemization?

The pH of the reaction mixture or formulation is a critical factor. Basic conditions can significantly increase the rate of racemization by facilitating the deprotonation of the chiral carbon.[4][5] Conversely, acidic conditions can also promote racemization, albeit often to a lesser extent. It is generally recommended to work at or near a neutral pH to minimize this risk, unless the reaction chemistry dictates otherwise.[4][5]

Q3: What is the role of the solvent in preventing racemization?

The choice of solvent can have a profound impact on the stability of the chiral center. Polar aprotic solvents may stabilize the charged intermediate that leads to racemization, thereby increasing the rate of conversion.[6] In contrast, non-polar solvents may offer a more protective environment. However, the ideal solvent will also depend on the solubility of your compound and the requirements of your specific process.

Q4: Can catalysts contribute to racemization?

Yes, certain catalysts, particularly those that are basic in nature, can accelerate racemization.[7] It is crucial to carefully select catalysts and screen them for their potential to induce epimerization. In some cases, using a heterogeneous catalyst that can be easily removed from the reaction mixture may be preferable to a homogeneous one.

Troubleshooting Guide: A Proactive Approach to Stereochemical Control

This section provides a structured approach to identifying and mitigating the risk of racemization during your experiments.

Initial Assessment: Is Racemization Occurring?

The first step is to determine if you have a racemization problem.

Protocol 1: Enantiomeric Purity Assessment

  • Sample Preparation: At various time points during your heating process, withdraw a small aliquot of your reaction mixture or solution.

  • Quenching: Immediately cool the sample and, if necessary, neutralize it to halt any further reaction or racemization.

  • Analysis: Analyze the enantiomeric excess (e.e.) of the sample using a suitable chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) are the most common and reliable methods.

  • Data Interpretation: A decrease in the enantiomeric excess over time is a clear indicator of racemization.

Root Cause Analysis & Mitigation Strategies

If racemization is confirmed, the following troubleshooting steps can help you pinpoint the cause and implement effective solutions.

Troubleshooting Workflow

Racemization_Troubleshooting Start Racemization Detected Assess_Temp Assess Temperature Profile Start->Assess_Temp Assess_pH Evaluate pH Conditions Start->Assess_pH Assess_Solvent Analyze Solvent Effects Start->Assess_Solvent Assess_Catalyst Investigate Catalyst Impact Start->Assess_Catalyst Optimize_Temp Optimize Temperature Assess_Temp->Optimize_Temp Optimize_pH Adjust pH Assess_pH->Optimize_pH Optimize_Solvent Screen Solvents Assess_Solvent->Optimize_Solvent Optimize_Catalyst Select Alternative Catalyst Assess_Catalyst->Optimize_Catalyst Verify Verify Enantiomeric Purity Optimize_Temp->Verify Optimize_pH->Verify Optimize_Solvent->Verify Optimize_Catalyst->Verify End Racemization Minimized Verify->End

Caption: A systematic workflow for troubleshooting racemization.

1. Temperature Optimization

  • Issue: The processing temperature is too high, providing the activation energy for racemization.

  • Solution:

    • Protocol 2: Temperature Screening Study

      • Set up a series of parallel experiments at different temperatures, starting from a lower temperature and gradually increasing.

      • Monitor the reaction progress and the enantiomeric excess at each temperature.

      • Identify the optimal temperature that balances reaction efficiency with the preservation of stereochemical integrity.

2. pH Control

  • Issue: The pH of the medium is promoting deprotonation and subsequent racemization.

  • Solution:

    • Protocol 3: pH Optimization

      • If your process allows, buffer the reaction mixture to maintain a neutral pH.

      • If acidic or basic conditions are required for the reaction, conduct a screening study to identify the pH at which the rate of racemization is minimized.

      • Consider the pKa of your compound and any reagents to anticipate potential pH shifts during the reaction.

3. Solvent Selection

  • Issue: The solvent is stabilizing the achiral intermediate, facilitating racemization.

  • Solution:

    • Protocol 4: Solvent Screening

      • Conduct your reaction or process in a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, isopropanol).

      • Analyze the enantiomeric purity of the product in each solvent.

      • Select the solvent that provides the best balance of solubility, reaction performance, and stereochemical stability.

Solvent TypePotential Impact on RacemizationExample
Non-polar Generally lower rates of racemizationToluene, Hexane
Polar Aprotic May increase racemization ratesAcetonitrile, DMF
Polar Protic Variable effects, can participate in proton transferIsopropanol, Ethanol

4. Catalyst Choice

  • Issue: The catalyst is actively promoting racemization.

  • Solution:

    • Protocol 5: Catalyst Screening

      • If a catalyst is necessary, screen a variety of catalysts with different properties (e.g., acidic, basic, neutral, heterogeneous, homogeneous).

      • Evaluate both the catalytic activity and the impact on enantiomeric purity.

      • Consider using a lower loading of the catalyst or a less active but more selective catalyst.

Advanced Strategies for Racemization Control

In cases where the above measures are insufficient, more advanced techniques may be required.

  • Dynamic Kinetic Resolution (DKR): This approach combines in-situ racemization with an enantioselective reaction, allowing for the theoretical conversion of 100% of the starting material to the desired enantiomer of the product.[8]

  • Enzymatic Methods: Biocatalysts, such as enzymes, can operate under mild conditions of temperature and pH, often with high stereoselectivity, thereby avoiding the harsh conditions that can lead to racemization.[9]

Concluding Remarks

The preservation of stereochemical integrity is a cornerstone of modern pharmaceutical development. By understanding the mechanisms of racemization and adopting a systematic, data-driven approach to troubleshooting, researchers can effectively minimize the loss of enantiomeric purity in chiral molecules like 2-Amino-1-(pyridin-3-yl)ethanol. This guide provides a framework for identifying and addressing the root causes of racemization, ultimately contributing to the development of safer and more effective medicines.

References

Sources

Troubleshooting

Technical Support Center: Moisture Mitigation for 2-Amino-1-(pyridin-3-yl)ethanol HCl

Status: Operational Ticket ID: CHEM-SUP-2A1P-HYG Assigned Specialist: Senior Application Scientist, Process Chemistry Executive Summary: The Hygroscopicity Trap 2-Amino-1-(pyridin-3-yl)ethanol HCl is a critical chiral bu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2A1P-HYG Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary: The Hygroscopicity Trap

2-Amino-1-(pyridin-3-yl)ethanol HCl is a critical chiral building block (often associated with β3-adrenergic receptor agonists like Mirabegron). However, it presents a unique storage challenge.

The Problem: This molecule contains a pyridine nitrogen, a secondary alcohol, and a primary amine, all stabilized as a hydrochloride salt. This creates a "perfect storm" for moisture absorption. The high lattice energy of the salt competes with the high hydration energy of the polar groups. Once the relative humidity (RH) exceeds a specific critical point (Critical Relative Humidity, CRH), the crystal lattice collapses, leading to deliquescence (turning into a viscous oil/liquid).

The Risk:

  • Stoichiometry Errors: Weighing "wet" salt introduces massive errors in molar equivalents.

  • Hydrolysis: Prolonged moisture exposure can facilitate acid-catalyzed degradation.

  • HCl Loss: Improper drying can drive off HCl gas, reverting the solid salt to an oily free base.

Visualizing the Failure Mode

Understanding how the failure occurs is the first step to prevention. This diagram illustrates the cascade from surface adsorption to irreversible degradation.

MoistureCascade DrySalt Dry Crystalline Salt (Stable Lattice) SurfaceAds Surface Adsorption (Clumping/Tacking) DrySalt->SurfaceAds Exposure to RH > 40% SurfaceAds->DrySalt Vacuum Drying (Mild) LatticeBreak Lattice Disruption (Capillary Condensation) SurfaceAds->LatticeBreak Time + Continued Exposure LatticeBreak->DrySalt Recrystallization Required Deliquescence Deliquescence (Viscous Liquid Phase) LatticeBreak->Deliquescence Auto-catalytic Moisture Uptake Degradation Chemical Degradation (Hydrolysis/HCl Loss) Deliquescence->Degradation Acidic Micro-environment

Figure 1: The Moisture Cascade. Note that simple drying is only effective at the "Surface Adsorption" stage. Once lattice disruption occurs, recrystallization is necessary.

Diagnostic FAQs: Is My Batch Compromised?

Q1: The powder has formed hard clumps. Can I just grind it and use it? A: Proceed with extreme caution. Hard clumps indicate capillary condensation has occurred.

  • Test: Take a small aliquot (10 mg). If it dissolves instantly in water with no heat, the salt is intact but wet. If it leaves an oily residue or has a yellow discoloration, chemical degradation may have started.

  • Action: Do not grind in open air. Grind inside a glove bag or dry box, then immediately perform a Loss on Drying (LOD) test or TGA.

Q2: My sample looks like a paste or oil. Is it recoverable? A: This is deliquescence. The salt has dissolved in its own absorbed water.[1]

  • Immediate Action: Do not heat it in an oven to "dry" it. Heating an aqueous solution of amine HCl often leads to hydrolysis or loss of HCl gas.

  • Recovery: You must perform an azeotropic distillation (see Section 5) or recrystallization.

Q3: How do I determine the "real" weight for stoichiometry? A: You cannot rely on the scale reading for hygroscopic salts.

  • Method: Use Quantitative NMR (qNMR) with an internal standard (e.g., maleic acid or dimethyl sulfone) to determine the weight percent (wt%) purity.

  • Alternative: Titrate the chloride content (AgNO3 titration) to back-calculate the moles of HCl salt, assuming the impurity is only water.

Storage Protocol: The "Inert Loop" System

To prevent degradation, you must establish a self-validating storage system.

The Double-Containment Standard
LayerMaterialFunction
Primary Amber Glass Vial with Teflon-lined CapBlocks light; chemical inertness.
Seal Parafilm® or Electrical TapePrevents gas exchange at the cap threads.
Secondary Mylar® Ziplock or Vacuum-Sealed BagProvides a moisture barrier (low MVTR).
Desiccant Silica Gel Packet (in Secondary)Scavenges ambient moisture in the bag.
The Handling Workflow

HandlingLoop Start Storage (Cold & Dry) Equilibrate Warm to Room Temp (Closed Container) Start->Equilibrate Prevent Condensation Open Open in Dry Environment Equilibrate->Open Weigh Rapid Weighing (Difference Method) Open->Weigh Purge N2/Argon Backfill Weigh->Purge Reseal Reseal & Tape Purge->Reseal Reseal->Start

Figure 2: The Inert Loop. Critical Step: Never open a cold bottle; condensation will form immediately on the solid.

Recovery Protocols: Saving Wet Material

If your material has absorbed moisture, use one of these two methods based on severity.

Method A: Vacuum Drying (Mild Cases)

Use when: Material is clumpy but not liquid.

  • Equipment: Vacuum oven, P2O5 (phosphorus pentoxide) or KOH trap.

  • Temperature: Set to 40°C - 50°C .

    • Warning: Do not exceed 60°C. High heat can drive off HCl, leaving you with the free base.

  • Pressure: < 10 mbar.

  • Duration: 12-24 hours.

  • Validation: Check weight loss until constant mass is achieved.

Method B: Azeotropic Distillation (Severe Cases)

Use when: Material is deliquescent (paste/liquid).

  • Solvent: Suspend/dissolve the wet material in Toluene or 2-Propanol (Isopropanol) .

    • Why? These form azeotropes with water, allowing water removal at temperatures lower than the boiling point of water.

  • Process: Rotovap the solution at 45°C under reduced pressure.

  • Repeat: Add fresh solvent and rotovap again (2-3 cycles).

  • Final Step: The product should precipitate as a solid. Filter under nitrogen or dry thoroughly in a vacuum oven.

References & Grounding[2][3]

  • Hygroscopicity of Amine Salts: Amine hydrochlorides are prone to deliquescence due to high aqueous solubility and H-bonding capacity.

    • Source: BenchChem. (2025).[1][2] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Link

  • Drying Limits: Heating amine HCl salts above 80-100°C can cause dissociation of HCl gas.

    • Source: BenchChem Tech Support.[1][2] (2025).[1][2] Technical Support Center: Effective Drying of Aniline Hydrochloride Salts. Link

  • Azeotropic Drying: The use of toluene or isopropanol to remove water from hydrated salts without thermal decomposition.

    • Source: ScienceMadness Discussion (validated by standard organic synthesis practice). (2007).[3][4] Drying the water out of hygroscopic crystals. Link

  • General Handling: Standard protocols for handling hygroscopic reagents in organic synthesis.

    • Source: HepatoChem. (2016). How do you handle hygroscopic salts?Link

Sources

Optimization

Optimization of catalytic hydrogenation to produce 2-Amino-1-(pyridin-3-yl)ethanol

Technical Support Center: Catalytic Hydrogenation of Pyridine Derivatives Topic: Optimization of 2-Amino-1-(pyridin-3-yl)ethanol Production Ticket ID: PYR-HYD-OPT-001 Status: Open Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalytic Hydrogenation of Pyridine Derivatives Topic: Optimization of 2-Amino-1-(pyridin-3-yl)ethanol Production Ticket ID: PYR-HYD-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the catalytic hydrogenation of 2-nitro-1-(pyridin-3-yl)ethanol (derived from the Henry reaction of nicotinaldehyde) to produce 2-amino-1-(pyridin-3-yl)ethanol .[1]

While analogous to the synthesis of phenyl-based beta-agonists (e.g., Mirabegron intermediates), the presence of the pyridine ring introduces a critical chemoselectivity challenge: preventing the saturation of the heterocyclic ring (piperidine formation) while ensuring complete reduction of the nitro group.

Part 1: The Core Protocol (The "Happy Path")

The following protocol is the optimized baseline. Deviations from this standard often lead to the failure modes described in Part 2.

Optimized Reaction Conditions
ParameterSpecificationRationale
Precursor 2-nitro-1-(pyridin-3-yl)ethanolHigh purity required (>98%).[1] Residual nitromethane poisons catalysts.
Catalyst 10% Pd/C (50% wet) Palladium is selective for nitro groups over pyridine rings under neutral conditions. PtO₂ (Adams' catalyst) is too aggressive and risks ring saturation.
Loading 5-10 wt% relative to substrateSufficient surface area to prevent stalling at the hydroxylamine intermediate.
Solvent Methanol (Neutral) Critical: Do NOT use acidic media (e.g., AcOH). Protonation of the pyridine nitrogen activates the ring toward hydrogenation.
Pressure 3 – 5 bar (45 – 75 psi)Moderate pressure favors nitro reduction. High pressure (>10 bar) increases risk of ring reduction.
Temperature 25°C – 40°CKeep mild. Higher temps (>50°C) promote dimerization and ring reduction.
Additives None (Initial) / NH₄VO₃ (Troubleshooting)Vanadium can be added if hydroxylamine impurities persist (See FAQ).
Step-by-Step Workflow
  • Inerting: Purge the autoclave 3x with N₂ to remove O₂. Pyridine derivatives can form N-oxides if O₂ is present during initiation.

  • Loading: Charge substrate and Methanol. Add Pd/C catalyst as a slurry to avoid dry sparks.

  • Hydrogenation: Pressurize to 3 bar H₂. Stir vigorously (>800 RPM) to overcome gas-liquid mass transfer limitations.

  • Monitoring: Monitor H₂ uptake. The reaction is exothermic; ensure cooling jacket is active to maintain <40°C.

  • Termination: Stop when H₂ uptake plateaus.

  • Workup: Filter catalyst over Celite. Do not let the filter cake dry out (pyrophoric hazard).

Part 2: Visualization of Reaction Pathways

The following diagram illustrates the competitive landscape inside your reactor. The goal is to navigate the "Green Path" and avoid the "Red Zones."

ReactionPathways Start 2-nitro-1-(pyridin-3-yl)ethanol (Substrate) Nitroso Nitroso Intermediate Start->Nitroso +H2 (Fast) Piperidine Piperidine Derivative (Over-Reduction) Start->Piperidine Acidic Media / Pt Catalyst HydroxylAmine Hydroxylamine (Common Stall Point) Nitroso->HydroxylAmine +H2 Target 2-Amino-1-(pyridin-3-yl)ethanol (Target) HydroxylAmine->Target +H2 (Slow Step) Dimer Azoxy/Azo Dimers HydroxylAmine->Dimer Low H2 Pressure / Poor Mixing Target->Piperidine Over-reaction time

Figure 1: Reaction network showing the critical path to the amino alcohol and competitive side reactions driven by acidity or mass-transfer limitations.[2]

Part 3: Troubleshooting Guide (FAQ)

This section is structured as a diagnostic Q&A for issues observed during In-Process Control (IPC).

Scenario A: "I see a new impurity at RRT 0.85, and my yield is dropping."

Diagnosis: Ring Saturation (Piperidine Formation). Root Cause: The pyridine ring has been hydrogenated. This occurs because the pyridine nitrogen is basic. If the solvent is acidic (even slightly), the nitrogen becomes protonated (


). The protonated ring is electron-deficient and reduces much faster than the neutral ring.
Corrective Action: 
  • Check pH: Ensure the reaction mixture is Neutral or slightly Basic.

  • Switch Catalyst: If using PtO₂ (Adams' Catalyst), switch to Pd/C . Platinum is notorious for reducing heteroaromatic rings.

  • Solvent Swap: If using Acetic Acid, switch to Methanol .

Scenario B: "The reaction stalled. IPC shows 10-15% of a localized impurity (M-16 mass)."

Diagnosis: Stalled Hydroxylamine Intermediate. Root Cause: The reduction of the hydroxylamine (


) to the amine (

) is the rate-determining step and has the highest activation energy.[1] Corrective Action:
  • Vanadium Promoter: Add 0.1 – 0.5 mol% Ammonium Metavanadate (NH₄VO₃) . Vanadium acts as an oxygen transfer agent, specifically catalyzing the cleavage of the N-O bond in the hydroxylamine.

  • Temperature Bump: Increase temperature by 5-10°C (do not exceed 50°C).

Scenario C: "The catalyst isn't working; H₂ uptake is zero."

Diagnosis: Catalyst Poisoning. Root Cause: Pyridines are strong ligands. The lone pair on the nitrogen can bind to the Pd surface, blocking active sites.[1] Alternatively, residual sulfur from the Henry reaction precursor (if thiols were used) or halides can poison the metal. Corrective Action:

  • Increase Loading: Increase Pd/C loading to 10-15%.

  • Acidic Wash (Pre-step only): Wash the precursor thoroughly to remove synthesis salts.

  • Pressure Increase: Increase H₂ pressure to 5-7 bar to outcompete the ligand binding (use caution regarding ring reduction).

Part 4: Logic Tree for Optimization

Use this decision tree to adjust your parameters in real-time.

OptimizationLogic Start Start Hydrogenation CheckIPC Check IPC (LCMS) Start->CheckIPC Result1 Target > 98% CheckIPC->Result1 Clean Result2 Hydroxylamine > 5% CheckIPC->Result2 Stalled Result3 Piperidine > 2% CheckIPC->Result3 Over-reduced Action1 Workup immediately Result1->Action1 Action2 Add NH4VO3 or Increase Temp (+5°C) Result2->Action2 Action3 STOP. Check pH. Is solvent acidic? Result3->Action3 Action2->CheckIPC Re-check 1h

Figure 2: Decision logic for in-process control adjustments.

Part 5: Safety & References

Safety Warnings
  • Pyrophoric Hazards: Dry Pd/C ignites instantly in air. Always keep wet with 50% water or solvent.

  • Exotherm: Nitro reduction is highly exothermic (~500 kJ/mol). In large scale (kilolab), dose the substrate or H₂ slowly to prevent thermal runaway.

References
  • Selectivity of Pyridine Hydrogenation

    • Mechanism:[1][3][4] Protonation of the pyridine nitrogen lowers the resonance energy, making the ring susceptible to hydride attack.

    • Source: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Vanadium Promoters in Nitro Reduction

    • Protocol: The use of Vanadium to prevent hydroxylamine accumulation is well-documented in industrial aniline synthesis.
    • Source: Blaser, H. U., et al. "Heterogeneous Hydrogenation of Nitroarenes."[1] Organic Reactions (2004). Link

  • Synthesis of Mirabegron Intermediates (Analogous Chemistry)

    • Context: While Mirabegron is phenyl-based, the nitro-reduction step uses Pd/C in neutral solvents to preserve the aryl integrity.[1]

    • Source:Process for the preparation of Mirabegron and its intermediates. WO2016024284A2. Link

  • Pyridine vs.

    • Data: Comparative rates of hydrogenation show pyridinium reduces ~100x faster than neutral pyridine over Pt/Pd.
    • Source: Freifelder, M. "Hydrogenation of Pyridines and Quinolines." Advances in Heterocyclic Chemistry (1965). Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Interpretation of 2-Amino-1-(pyridin-3-yl)ethanol Hydrochloride

Executive Summary 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is a critical chiral building block, most notably serving as a key intermediate in the synthesis of β3-adrenergic receptor agonists (e.g., Mirabegron). Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is a critical chiral building block, most notably serving as a key intermediate in the synthesis of β3-adrenergic receptor agonists (e.g., Mirabegron). Its structural integrity is defined by two primary pharmacophores: a 3-substituted pyridine ring and a chiral ethanolamine side chain.[1]

This guide provides a definitive interpretation of its 1H NMR spectrum.[1] Unlike standard aliphatic amines, the presence of the pyridine ring and the hydrochloride salt form introduces significant deshielding effects and specific splitting patterns (ABX systems) that are frequently misassigned in routine analysis.

Key Diagnostic Features[1][2][3]
  • Deshielded Pyridine Protons: Protonation of the pyridine nitrogen shifts aromatic signals downfield (

    
     8.0–9.0 ppm).[1]
    
  • Chiral Influence: The chiral center at C1 renders the adjacent methylene protons (C2) diastereotopic, creating a complex ABX splitting pattern rather than a simple triplet/doublet.[1]

  • Labile Protons: Distinct ammonium (

    
    ) and hydroxyl (
    
    
    
    ) signals are visible in DMSO-
    
    
    but vanish in
    
    
    .[1]

Structural Analysis & Signal Assignment[1][2][4][5][6]

The Molecule

The structure consists of a pyridine ring substituted at the 3-position with a 2-aminoethanol chain. In the hydrochloride form, both the primary amine and the pyridine nitrogen are typically protonated depending on stoichiometry (often isolated as the dihydrochloride or monohydrochloride).

Assignment Map (Graphviz)

NMR_Assignment cluster_structure Molecular Structure Py_N Pyridine N-H+ (Salt Effect) Py_H2 H2 (Aromatic) Singlet-like Py_N->Py_H2 Deshielding Py_H6 H6 (Aromatic) Doublet Py_N->Py_H6 Deshielding 8.8 - 9.0 ppm 8.8 - 9.0 ppm Py_H2->8.8 - 9.0 ppm 8.6 - 8.8 ppm 8.6 - 8.8 ppm Py_H6->8.6 - 8.8 ppm Py_H4 H4 (Aromatic) Doublet 8.2 - 8.5 ppm 8.2 - 8.5 ppm Py_H4->8.2 - 8.5 ppm Py_H5 H5 (Aromatic) DD 7.8 - 8.0 ppm 7.8 - 8.0 ppm Py_H5->7.8 - 8.0 ppm Methine C1-H (Methine) Chiral Center 5.0 - 5.2 ppm 5.0 - 5.2 ppm Methine->5.0 - 5.2 ppm Methylene C2-H2 (Methylene) Diastereotopic (ABX) 3.0 - 3.4 ppm 3.0 - 3.4 ppm Methylene->3.0 - 3.4 ppm Amine NH3+ (Ammonium) 8.0 - 8.5 ppm (Broad) 8.0 - 8.5 ppm (Broad) Amine->8.0 - 8.5 ppm (Broad)

Figure 1: Structural assignment map correlating specific protons to their expected chemical shift ranges in DMSO-


. Note the strong deshielding effect of the protonated pyridine nitrogen on positions 2 and 6.[2]
Detailed Spectral Interpretation (DMSO- )
Proton GroupPosition

(ppm) Range
MultiplicityIntegrationMechanistic Insight
Pyridine H-2 Ar-H8.80 – 9.00Singlet (s) or broad d1HMost deshielded due to location between the electronegative Nitrogen and the side chain.[1]
Pyridine H-6 Ar-H8.60 – 8.80Doublet (d)1HAdjacent to the protonated Nitrogen; strongly deshielded.[1]
Pyridine H-4 Ar-H8.20 – 8.50Doublet (d)1HPara to the Nitrogen; distinct from H-6 due to lack of direct N-adjacency.[1]
Ammonium

8.00 – 8.50Broad Singlet3HExchangeable.[1] Only visible in non-protic solvents (DMSO).[1] Shifts vary with concentration/pH.[1]
Pyridine H-5 Ar-H7.80 – 8.00DD (Doublet of Doublets)1HThe "shielded" aromatic proton.[1] Couples to H-4 and H-6.
Hydroxyl

6.00 – 6.50Broad s or d1HExchangeable.[1] If dry DMSO is used, appears as a doublet coupled to the Methine CH.[1]
Methine

4.90 – 5.20DD or Multiplet1HBenzylic position.[1] Coupling to OH (if visible) and the two non-equivalent methylene protons.[1]
Methylene

3.00 – 3.40Multiplet (ABX)2HCritical: These are diastereotopic due to the chiral center at C1.[1] They do not appear as a simple triplet.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the spectral signature of the hydrochloride salt against its free base form and common impurities.[1]

Scenario A: Hydrochloride Salt vs. Free Base

The most common analytical challenge is determining if the salt formation is complete.[1]

FeatureHydrochloride Salt (Product)Free Base (Alternative)Diagnostic Value
Pyridine H-2/H-6 > 8.5 ppm < 8.5 ppm (typically ~8.[1]4)High. Protonation of the ring nitrogen causes a massive downfield shift (+0.5 to 1.0 ppm).[1]
Amine Signal Broad singlet ~8.0 ppm (

)
Broad singlet ~2.0–4.0 ppm (

)
High. The salt form shows charged ammonium protons far downfield.[1]
Solubility High in

, DMSO
High in

, MeOH
Medium. Solvent choice often dictates which form is suspected.[1]
Scenario B: Regioisomers (2-yl vs 3-yl)

Synthesis often starts from cyanohydrins or Friedel-Crafts pathways that may yield isomers.[1]

  • 3-yl (Product): Asymmetric pattern.[1] H-2 is isolated (singlet-like).[1] H-5 is a distinct triplet-like/dd.[1]

  • 2-yl (Alternative): H-3, H-4, H-5, H-6 pattern. No isolated singlet. H-6 (adjacent to N) is a doublet.[1]

  • 4-yl (Alternative): AA'BB' system (symmetric doublets).[1] Easiest to distinguish.

Experimental Protocol

To ensure reproducibility and avoid artifacts (such as water suppression masking the methylene peaks), follow this standardized workflow.

Sample Preparation Workflow (Graphviz)

Sample_Prep Start Start: 10 mg Sample Solvent_Choice Select Solvent Start->Solvent_Choice DMSO DMSO-d6 (For Full Characterization) Solvent_Choice->DMSO Observe OH/NH D2O D2O (For Carbon Backbone Only) Solvent_Choice->D2O Clean Baseline Prep_DMSO Dissolve 10mg in 0.6mL DMSO-d6 Add TMS (0.05%) DMSO->Prep_DMSO Prep_D2O Dissolve 10mg in 0.6mL D2O Add TSP (Internal Std) D2O->Prep_D2O Acquisition Acquire 1H NMR (16-32 Scans, d1=5s) Prep_DMSO->Acquisition Prep_D2O->Acquisition Process Process: Phase Correction -> Baseline -> Integration Acquisition->Process

Figure 2: Decision tree for solvent selection. DMSO-d6 is recommended for initial identification to observe exchangeable protons.[1][2]

Step-by-Step Methodology
  • Massing: Weigh 5–10 mg of the hydrochloride salt.

  • Solvent Selection:

    • Primary:DMSO-

      
       . Essential for observing the ammonium protons and verifying the salt stoichiometry.[1]
      
    • Secondary:

      
       . Use if the DMSO water peak (3.33 ppm) interferes with the methylene signals (~3.2 ppm).[1] Note: In 
      
      
      
      , all OH and NH signals will disappear.[1]
  • Acquisition:

    • Pulse Angle:

      
       or 
      
      
      
      .[1]
    • Relaxation Delay (

      
      ): Set to 
      
      
      
      seconds. The quaternary carbons and protonated nitrogens affect relaxation times; a short delay may reduce integration accuracy of the aromatic protons.[1]
    • Scans: 16–32 scans are sufficient for >95% purity.[1]

  • Referencing:

    • In DMSO: Reference residual quintet to 2.50 ppm.[1]

    • In

      
      : Reference HDO (variable, ~4.79 ppm) or use internal TSP (0.00 ppm).
      

Troubleshooting & Common Artifacts

The "Missing" Triplet

Issue: Researchers look for a triplet for the


 group next to the nitrogen but see a complex multiplet.[1]
Cause:  The molecule is chiral.[1][3][4] The two protons on the 

are diastereotopic (

and

).[1] They split each other (geminal coupling,

Hz) and couple differently to the methine proton (

).[1] Solution: Treat this as an ABX system. Do not force a triplet integration.
Water Peak Interference

Issue: In DMSO-


, the water peak appears at ~3.33 ppm, often overlapping with the methylene signals (3.0–3.4 ppm).
Solution: 
  • Use "Extra Dry" ampules of DMSO-

    
    .[1]
    
  • Add a drop of

    
     to the DMSO tube (shakes the water signal to ~4.8 ppm, though this exchanges OH/NH).[1]
    
  • Run the spectrum in

    
     (Methanol-
    
    
    
    ), where the residual peak is at 3.31 ppm (still problematic) or 4.87 ppm (OH).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Standard reference for ABX systems and diastereotopic protons).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link

  • BenchChem. (2025).[1][2] Troubleshooting NMR Peak Assignments for Pyridinium Salts. BenchChem Technical Support. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] (General reference for 3-substituted pyridine shifts). Link

Sources

Comparative

FTIR spectral analysis of amine and hydroxyl groups in pyridyl ethanolamine

An In-Depth Technical Guide to the FTIR Spectral Analysis of Amine and Hydroxyl Groups in Pyridyl Ethanolamine For researchers, scientists, and professionals in drug development, understanding the molecular structure of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FTIR Spectral Analysis of Amine and Hydroxyl Groups in Pyridyl Ethanolamine

For researchers, scientists, and professionals in drug development, understanding the molecular structure of a compound is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint, revealing the functional groups present in a sample.[1][2] This guide offers a comprehensive exploration of the FTIR spectral analysis of pyridyl ethanolamine, a molecule of interest in medicinal chemistry due to its structural motifs.[3] We will delve into the characteristic vibrational signatures of its key functional groups—the hydroxyl (-OH) and amine (-NH) groups—and provide a comparative analysis with relevant alternatives, supported by experimental data and protocols.

The Vibrational Landscape of Pyridyl Ethanolamine

Pyridyl ethanolamine is a bifunctional molecule, containing a primary or secondary amine, a primary alcohol, and a pyridine ring.[3][4] Each of these components gives rise to characteristic absorption bands in the infrared spectrum. The position, shape, and intensity of these bands are highly sensitive to the molecule's chemical environment, particularly to hydrogen bonding.[5]

The Hydroxyl (-OH) Group: A Broad Indicator of Hydrogen Bonding

The hydroxyl group is one of the most readily identifiable functional groups in an FTIR spectrum.[6] Its stretching vibration is typically observed in the 3600-3200 cm⁻¹ region.[1] The appearance of this band provides significant insight into the extent of hydrogen bonding within the sample.

  • Free (Non-Hydrogen-Bonded) -OH: A sharp, narrow peak around 3650–3600 cm⁻¹ indicates a hydroxyl group that is not participating in hydrogen bonding.[6][7] This is typically observed in dilute solutions in non-polar solvents or in the vapor phase.[8]

  • Hydrogen-Bonded -OH: In the condensed phase (liquid or solid), where intermolecular hydrogen bonding is prevalent, the O-H stretching band becomes broad and shifts to a lower wavenumber, typically appearing in the 3550–3200 cm⁻¹ range.[9][10] The significant broadening is a result of the various hydrogen bond strengths and distances present in the sample matrix, leading to a wide range of vibrational energies.[6][11] For pyridyl ethanolamine, which has both a hydrogen bond donor (-OH) and acceptors (the nitrogen of the amine and the pyridine ring), extensive hydrogen bonding is expected, resulting in a prominent broad absorption in this region.[12]

The Amine (-NH) Group: Distinguishing Primary and Secondary Amines

The N-H stretching vibrations of amines appear in the same general region as the O-H stretch, between 3500 and 3300 cm⁻¹.[13][14] However, they can often be distinguished by their shape and number of bands.

  • Primary Amines (-NH₂): These exhibit two distinct bands in the N-H stretching region, corresponding to the asymmetric and symmetric stretching vibrations of the two N-H bonds.[8][13] These bands are typically found around 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹, respectively.[13] They are generally sharper and less intense than the O-H band.[6] Primary amines also show an N-H bending (scissoring) vibration in the 1650-1580 cm⁻¹ region.[13]

  • Secondary Amines (-NHR): Having only one N-H bond, secondary amines show a single, weaker N-H stretching band between 3350 and 3310 cm⁻¹.[13][15] The N-H bending vibration for secondary amines is often weak and may not be easily observed.[7]

In the spectrum of pyridyl ethanolamine, the N-H stretching bands may appear as shoulders on the much broader O-H absorption band. Careful examination of the spectrum is necessary to resolve these features.

The Pyridine Ring and Other Vibrations

The pyridine ring also has a set of characteristic vibrations. These include C-H stretching vibrations from the aromatic ring, which typically appear just above 3000 cm⁻¹.[6] C=C and C=N stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region.[1] The pattern of C-H out-of-plane bending bands in the 900-650 cm⁻¹ region can sometimes provide information about the substitution pattern on the pyridine ring.[1]

Additionally, the C-O stretching vibration of the alcohol and the C-N stretching vibration of the amine will be present in the fingerprint region (below 1500 cm⁻¹). The C-O stretch for a primary alcohol is typically a strong band in the 1050-1000 cm⁻¹ range.[10] Aliphatic C-N stretches are generally weaker and appear between 1250-1020 cm⁻¹.[13]

Comparative Analysis: Pyridyl Ethanolamine vs. Ethanolamine and Pyridine

To better understand the spectrum of pyridyl ethanolamine, it is instructive to compare it with the spectra of its constituent parts: ethanolamine and pyridine.

  • Ethanolamine: The FTIR spectrum of ethanolamine will be dominated by the broad O-H stretching band and the two N-H stretching bands of the primary amine.[16][17] It will also show a strong C-O stretching band.[16]

  • Pyridine: The spectrum of pyridine is characterized by the aromatic C-H stretches above 3000 cm⁻¹ and the ring stretching vibrations in the 1600-1450 cm⁻¹ region.[18][19] It will lack the broad O-H and N-H absorptions seen in pyridyl ethanolamine.

By comparing the spectrum of pyridyl ethanolamine to these simpler molecules, the assignment of the various absorption bands can be made with greater confidence.

Experimental Protocol for FTIR Analysis

The quality of an FTIR spectrum is highly dependent on proper sample preparation.[20][21] The choice of method will depend on the physical state of the pyridyl ethanolamine sample.

Sample Preparation
  • For Liquid Samples (Neat Liquid):

    • Attenuated Total Reflectance (ATR): This is often the simplest method for liquids.[22] A small drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe).[20]

    • Liquid Cell: A few drops of the liquid are placed between two infrared-transparent salt plates (e.g., KBr or NaCl).[20][23] The path length of the cell should be chosen to avoid total absorption of the infrared beam.

  • For Solid Samples:

    • KBr Pellet Method:

      • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[20]

      • Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.[20]

    • Nujol Mull:

      • Grind a few milligrams of the solid sample to a fine powder.[23]

      • Add a small drop of Nujol (mineral oil) and grind further to create a uniform paste.

      • Spread the mull between two salt plates. Remember that Nujol itself has characteristic C-H absorptions that will appear in the spectrum.[23]

Data Acquisition
  • Background Spectrum: Always run a background spectrum of the empty sample compartment (for ATR) or with the pure salt plates or KBr pellet before running the sample spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Instrument Parameters: For typical qualitative analysis, a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans is usually sufficient.[21]

Data Interpretation and Summary

The interpretation of the FTIR spectrum of pyridyl ethanolamine involves identifying the characteristic absorption bands for each functional group.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Characteristics
Hydroxyl (-OH) O-H Stretch (H-bonded)3550 - 3200Broad, strong absorption
Amine (-NH or -NH₂) N-H Stretch3500 - 3300Sharper and weaker than O-H; one peak for secondary, two for primary
Aromatic C-H C-H Stretch> 3000Sharp, medium intensity
Aliphatic C-H C-H Stretch< 3000Sharp, medium to strong intensity
Pyridine Ring C=C and C=N Stretch1600 - 1450Medium to strong, sharp peaks
Amine (-NH₂) N-H Bend1650 - 1580Medium intensity, can be sharp
Alcohol (-CH₂-OH) C-O Stretch~1050Strong intensity
Amine (-CH₂-NH-) C-N Stretch1250 - 1020Weak to medium intensity

Visualizing the Workflow and Structure

To provide a clearer understanding, the following diagrams illustrate the experimental workflow and a representative structure of pyridyl ethanolamine.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Pyridyl Ethanolamine Sample liquid Liquid Sample start->liquid solid Solid Sample start->solid atr ATR liquid->atr liquid_cell Liquid Cell liquid->liquid_cell kbr KBr Pellet solid->kbr nujol Nujol Mull solid->nujol background Acquire Background Spectrum atr->background liquid_cell->background kbr->background nujol->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum (Baseline Correction, etc.) sample_spec->process interpret Interpret Spectrum (Peak Assignment) process->interpret report Report Findings interpret->report

Caption: A generalized workflow for the FTIR analysis of pyridyl ethanolamine.

Caption: Structure of a 2-pyridyl ethanolamine isomer highlighting functional groups.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of molecules like pyridyl ethanolamine.[1] By carefully analyzing the characteristic absorption bands of the hydroxyl and amine groups, researchers can gain valuable insights into the molecular structure and the intermolecular interactions, such as hydrogen bonding, that govern its properties. This guide provides a foundational framework for conducting and interpreting the FTIR spectral analysis of pyridyl ethanolamine, enabling scientists in drug discovery and development to confidently characterize their compounds. While this guide provides a general overview, quantitative analysis is also possible with FTIR by creating calibration curves from standards of known concentrations.[2][24][25]

References

  • BenchChem. (2025).
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • ResearchGate. (n.d.). Figure S6 FTIR spectra of ethanolamine, CoCl2 and E-CoCl2. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines.
  • Northern Illinois University. (n.d.).
  • Taylor & Francis Online. (n.d.). Issues in the Quantitation of Functional Groups by FTIR Spectroscopic Analysis of Impactor-Collected Aerosol Samples. Retrieved from [Link]

  • Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra.
  • UC San Diego. (2016, June 20). Quantification of Mass Fraction of Organic Mass Functional Groups: Fourier Transform Infrared spectroscopy (FTIR)
  • Journal of Chemical Reviews. (n.d.).
  • Universallab. (2024, June 16).
  • AZoM.com. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • ResearchGate. (2014, November 3).
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • ResearchGate. (n.d.). a FTIR spectra of ethanolamine, acetic acid, and ionic liquid 2-hydroxy... Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry.
  • Astronomy & Astrophysics. (n.d.). Infrared spectra of solid-state ethanolamine: Laboratory data in support of JWST observations. Retrieved from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • MDPI. (2025, May 30). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.
  • MDPI. (2025, March 29). Excess Properties, FT-IR Spectral Analysis, and CO2 Absorption Performance of Monoethanolamine with Diethylene Glycol Monoethyl Ether or Methyldiethanolamine Binary Solutions.
  • National Center for Biotechnology Information. (2023, May 3).
  • Semantic Scholar. (n.d.). The FTIR Spectra of Pyridine and Pyridine-d , '.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons.
  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Ethanolamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Impact of O-H···π Hydrogen Bond on IR and NMR Parameters of Cannabidiol: Theoretical and Experimental Study.
  • AIP Publishing. (2025, August 11).
  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
  • Spectroscopy Online. (2025, November 17).
  • BenchChem. (n.d.). 2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol.
  • ACS Publications. (n.d.). The Far-Infrared Spectra of Metal-Halide Complexes of Pyridine and Related Ligands. Retrieved from [Link]

  • University of Florida. (n.d.).
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridineethanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of SAS200, SAP200, pyrrole, pyridine and ethylamine with... Retrieved from [Link]

  • PubChem. (n.d.). N-Ethylpyridine-2-ethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). The wavenumber of FTIR spectrum of pyridine interactions in the sample. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Retrieved from [Link]

  • Testbook. (n.d.). Qualitative Test, Structure and Uses of Ethanolamine, Ethylenediamine, Amphetamine.
  • Wikipedia. (n.d.). Ethanolamine. Retrieved from [Link]

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Validation

Technical Guide: Bioactivity Differences Between HCl Salt and Free Base Forms

Comparative Analysis & Experimental Validation Executive Summary: The "Active Species" Verdict For researchers moving from hit-to-lead to preclinical development, the choice between a Hydrochloride (HCl) salt and a Free...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis & Experimental Validation

Executive Summary: The "Active Species" Verdict

For researchers moving from hit-to-lead to preclinical development, the choice between a Hydrochloride (HCl) salt and a Free Base is often a source of confusion regarding biological potency.

The Scientific Verdict: In a biological context, there is no difference in intrinsic affinity (


, 

) between the HCl salt and the free base, provided both are fully dissolved. Once in an aqueous physiological buffer, both forms dissociate into the same pharmacologically active species (the protonated or deprotonated ion, governed solely by the media pH and the drug's pKa).

The Practical Reality: While intrinsic activity is identical, apparent bioactivity often differs drastically due to Solubility and Dissolution Rate .

  • In Vitro: If the free base precipitates in the assay media, it will show artificially low potency (high

    
    ).
    
  • In Vivo: The HCl salt typically yields higher

    
     and AUC due to rapid dissolution in the gastric fluid, whereas the free base may suffer from solubility-limited absorption.
    

Mechanistic Foundations: Dissolution vs. Dissociation

To understand why bioactivity appears different, one must visualize the molecular journey. The salt form alters the solid-state lattice energy, allowing water to break the crystal structure easier (Dissolution). Once in solution, the counter-ion (Cl⁻) dissociates, leaving the drug molecule to equilibrate with the buffer pH.

Diagram 1: The Equivalence Pathway

This diagram illustrates how different solid forms converge to the same active species.

BioactivityPath cluster_solids Solid State (Formulation) cluster_solution Aqueous Solution (Media/Plasma) HCl HCl Salt (Ionic Lattice) Diss_HCl Dissociation (Fast) HCl->Diss_HCl H2O Entry Base Free Base (Molecular Lattice) Diss_Base Dissolution (Slow/Rate Limiting) Base->Diss_Base H2O Entry Species Active Drug Species (Protonated/Deprotonated based on pH) Diss_HCl->Species Cl- release Diss_Base->Species Equilibration Target Biological Target (Receptor/Enzyme) Species->Target Binding (Kd identical)

Caption: Convergence of solid forms to a single active species. Note that the Free Base dissolution step is often the rate-limiting bottleneck.

Critical Comparison: In Vitro vs. In Vivo Performance

In Vitro Assays (Enzymatic/Cellular)

In a well-controlled biochemical assay (e.g., ELISA, Kinase inhibition), the HCl salt and Free Base must yield the same


, subject to two conditions:
  • Molar Correction: You must adjust for the molecular weight difference. The HCl salt is heavier (MW + 36.46 g/mol ). If you treat 1 mg of Salt as 1 mg of Base, you are under-dosing the active drug.

  • Solubility Limit: If the assay concentration exceeds the Free Base solubility (e.g., 10 µM), the Base will precipitate. The assay will "see" less drug than calculated, resulting in a false negative (high

    
    ). The HCl salt, being soluble, will remain active.
    
In Vivo Pharmacokinetics (PK)

Here, the HCl salt usually dominates.

  • Gastric Dissolution: The HCl salt is pre-protonated. Even if the "Common Ion Effect" (high Cl⁻ in stomach) suppresses it slightly, it generally wets and dissolves faster than the Free Base.

  • Bioavailability: Faster dissolution

    
     faster transit to the small intestine 
    
    
    
    higher
    
    
    .

Comparison Table: Performance Metrics

FeatureFree BaseHCl SaltImpact on Data
Aqueous Solubility Generally Low (Hydrophobic)High (Ionic interactions)Salt prevents precipitation in assays.
Dissolution Rate Slow (Surface area limited)Fast (Lattice energy lower)Salt yields higher in vivo

.
Hygroscopicity Low (Stable)High (Prone to moisture)Salt requires desiccant; weighing errors possible.
Solution pH Neutral/BasicAcidicHigh conc. of HCl salt can acidify assay media, killing cells (artifact).
Intrinsic Potency Identical Identical No difference if dissolved.

Experimental Protocols (Self-Validating)

Do not rely on vendor labels. Validate the form's behavior in your specific assay buffer.

Protocol A: Kinetic Solubility Screening (The "Crash" Test)

Purpose: Determine if the Free Base will precipitate in your assay media.

Materials:

  • Compound (HCl and Free Base).[1][2][3][4][5][6]

  • DMSO.[7][8]

  • Assay Buffer (e.g., PBS pH 7.4 or DMEM).

  • 96-well plate reader (Nephelometry or UV-Vis).

Workflow:

  • Stock Prep: Dissolve both forms in DMSO to 10 mM. (Correct for MW!).

  • Spike: Add DMSO stock to Assay Buffer to create a concentration range (1 µM to 500 µM) in a clear 96-well plate. Final DMSO < 1%.

  • Incubate: Shake for 2 hours at RT.

  • Read: Measure Absorbance at 600nm (turbidity) or use a Nephelometer.

  • Analysis: The concentration where OD600 spikes is the Kinetic Solubility Limit .

    • Decision: If your biological

      
       is expected to be above this limit, the Free Base data will be invalid. Use the Salt.
      
Protocol B: Comparative Validation

Purpose: Prove bioequivalence.

  • Molar Adjustment:

    
    
    
  • Buffer Capacity Check:

    • Prepare the highest assay concentration of the HCl salt in your media.

    • Check pH.[1][3][7][9][10][11] If it deviates by >0.2 units from the control, add HEPES or increase buffer strength. HCl salts are acidic![12]

  • Run Assay: Perform side-by-side dose-response curves.

  • Result: Curves should overlay perfectly. If Salt is more potent, check if Base precipitated (Protocol A).

Decision Logic: When to Use Which?

Use the following logic flow to select the correct form for your stage of research.

Diagram 2: Selection Decision Tree

SaltSelection Start Start: Selecting Form for Experiment Q1 Is the assay strictly In Vitro? Start->Q1 Q2 Is Free Base solubility > 5x IC50? Q1->Q2 Yes Q3 Is the study In Vivo (Oral)? Q1->Q3 No UseBase Use Free Base (Easier handling, no pH issues) Q2->UseBase Yes UseSalt Use HCl Salt (Prevents precipitation) Q2->UseSalt No Q4 Is rapid absorption required? Q3->Q4 Yes Depot Consider Free Base (Slow release/Depot effect) Q4->Depot No OralSalt Use HCl Salt (Max Bioavailability) Q4->OralSalt Yes

Caption: Decision matrix for selecting solid forms based on assay type and solubility constraints.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[13][14] (2002).[13] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[13]

    • Core Reference: The definitive guide on how salt selection impacts physicochemical properties.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][9][15] Advanced Drug Delivery Reviews, 59(7), 603-616.

    • Mechanistic Insight: Explains the dissolution advantages of salts over free bases.[1][3][6][9][12][15]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.

    • Protocol Grounding: Discusses kinetic solubility assays and the risks of precipit
  • Lipinski, C. A., et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[8][16] Advanced Drug Delivery Reviews, 23(1-3), 3-25.

    • Foundational: The basis for solubility screening protocols in early discovery.[7][16]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride

Topic: Executive Summary: The Containment Strategy As a Senior Application Scientist, I approach the handling of 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (CAS: 5253-02-1 [base] / Specific salt variants) not merely a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: The Containment Strategy

As a Senior Application Scientist, I approach the handling of 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (CAS: 5253-02-1 [base] / Specific salt variants) not merely as a compliance checklist, but as a containment strategy . This compound is a chiral pyridine derivative, often utilized as a pharmaceutical intermediate (e.g., in the synthesis of β3-adrenergic receptor agonists like Mirabegron).

Its hydrochloride salt form presents specific physical hazards: it is typically a hygroscopic solid prone to static charge, generating fine particulate dust that is an irritant to mucous membranes and potentially harmful if swallowed (Acute Tox. 4).

Immediate Action Required:

  • Primary Hazard: Inhalation of dust and direct contact with eyes/mucous membranes.

  • GHS Classification (Derived): H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).

  • Operational Status: Handle only within a certified Fume Hood or Powder Containment Enclosure.

Part 1: Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the mechanism of exposure.

  • The Dust Vector: As a hydrochloride salt, this compound is prone to becoming friable. When you insert a spatula, micro-particles aerosolize. If inhaled, the salt hydrolyzes on the moist mucous membranes of the respiratory tract, creating a localized acidic environment (HCl release) and delivering the pyridine pharmacophore systemically.

  • The Hygroscopic Factor: This compound aggressively absorbs atmospheric moisture. Clumping leads to researchers using more force to break up solids, increasing the risk of sudden spillage or projectile particles.

  • Skin Permeation: Pyridine derivatives can penetrate the stratum corneum. While the salt form is less lipophilic than the free base, solubilization in sweat or moisture on the skin facilitates absorption.

Part 2: The PPE Matrix (Personal Protective Equipment)

This matrix is designed for Occupational Exposure Band (OEB) 3 standards, assuming moderate potency until specific toxicology proves otherwise.

Protection ZoneStandard Handling (< 1g) Scale-Up / High Dust (> 1g) Scientific Rationale
Respiratory Fume Hood (Face velocity: 100 fpm)N95/P2 Respirator + Fume HoodThe hood is the primary barrier. Respirators are the fail-safe against turbulence-induced breach.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Face Shield + GogglesSafety glasses are insufficient due to the hygroscopic nature; dust that bypasses glasses will dissolve in eye moisture, causing severe irritation.
Dermal (Hand) Double Nitrile (Min 0.11mm thickness)Long-cuff Nitrile (Outer) + Standard Nitrile (Inner)Double gloving creates a "break-through indicator" system. If the outer glove compromises, the inner layer protects while you doff.
Dermal (Body) Lab Coat (Polyester/Cotton blend)Tyvek® Sleeve Covers or Disposable GownCotton absorbs; Tyvek repels. Sleeve covers bridge the gap between glove and coat where wrist exposure occurs.

Part 3: Operational Protocol (The "Safe Handling Loop")

This protocol uses a self-validating logic : every step includes a check to ensure the previous step held.

Step 1: The Pre-Weighing Setup
  • Static Control: Place an ionizing bar or anti-static gun near the balance. Why? Organic salts carry static charge; neutralizing it prevents "jumping" powder.

  • Solvent Prep: Pre-measure your solvent (e.g., Methanol, Water) before opening the solid. This minimizes the time the solid is exposed to air (hygroscopicity management).

Step 2: The Weighing Procedure
  • Don PPE: Put on inner gloves, then lab coat, then outer gloves. Ensure the outer glove cuff goes over the lab coat sleeve.

  • Verify Flow: Check the fume hood monitor. It should read between 80–120 fpm (feet per minute).

  • Transfer: Open the vial inside the hood. Use a disposable antistatic weighing boat.

  • The "Wet" Technique: If possible, add the solvent to the weighing boat immediately after weighing (if the vessel allows) to solubilize the dust before transport.

Step 3: Decontamination & Doffing[1]
  • Wipe Down: Use a wet paper towel (solvent-appropriate) to wipe the balance area. Dry wiping spreads dust; wet wiping captures it.

  • Glove Removal: Use the "beak" method (pinch outside of one glove, pull off inside-out) to ensure skin never touches the contaminated exterior.

Part 4: Visualization of Workflow

The following diagram illustrates the critical decision nodes in the handling process.

SafeHandlingLoop Start Start: Risk Assessment CheckEnv Check Environment: Humidity < 50% Hood Velocity > 80fpm Start->CheckEnv PPE Don PPE: Double Nitrile + Goggles CheckEnv->PPE Pass Weighing Weighing Procedure: Anti-static protocols PPE->Weighing Weighing->PPE Spill? Change Gloves Solubilization Solubilization: Convert Dust to Liquid Weighing->Solubilization Minimize Dust Time Waste Disposal: Segregated Incineration Solubilization->Waste

Figure 1: The Safe Handling Loop. Note the feedback loop: if a spill occurs during weighing, the protocol dictates an immediate return to the PPE stage (glove change).

Part 5: Emergency Response & Disposal

Spill Management

If the powder spills outside the hood:

  • Evacuate the immediate 3-meter radius.

  • Don N95/P2 respirator before re-entering.

  • Cover the spill with a paper towel dampened with water (to prevent dust generation).

  • Scoop the damp material into a waste container. DO NOT SWEEP DRY DUST.

Disposal Strategy
  • Waste Classification: This material must be treated as Hazardous Chemical Waste .

  • Incineration: Pyridine rings are stable. They require high-temperature incineration (>1000°C) with secondary combustion chambers to ensure complete destruction and scrubbers to manage Nitrogen Oxide (NOx) and HCl emissions.

  • Labeling: Clearly label waste containers: "Contains Pyridine Derivatives – Toxic/Irritant."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor.

  • Fluorochem. (2024). Safety Data Sheet: (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. (Example of specific hazard classification H302).

  • Fisher Scientific. (2021). Safety Data Sheet: Pyridine Hydrochloride. (Analogous salt handling data).

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